Chemical Structure Analysis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol: A Technical Guide
Executive Summary The compound (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (CAS No. 1709825-35-3) is a highly versatile bicyclic heterocycle that serves as a critical building block in modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (CAS No. 1709825-35-3) is a highly versatile bicyclic heterocycle that serves as a critical building block in modern drug discovery. Structurally, it consists of a benzene ring fused to a partially saturated 1,4-oxazine ring, with a hydroxymethyl substituent at the C5 position. This specific substitution pattern provides a unique combination of structural rigidity, favorable physicochemical properties, and a precise hydrogen-bonding vector, making it an invaluable pharmacophore for developing neuroprotective agents, 5-HT6 receptor antagonists, and BET bromodomain inhibitors[1][2][3].
This whitepaper provides an in-depth analysis of its chemical structure, mechanistic synthesis, analytical characterization, and pharmacological applications, designed for researchers and drug development professionals.
Structural and Electronic Profiling
The 1,4-benzoxazine core is characterized by its electron-rich nature. The heteroatoms within the oxazine ring play distinct electronic roles:
Oxygen (Position 1): Acts as a strong electron donor via resonance, increasing the electron density of the fused aromatic system.
Nitrogen (Position 4): Exists as a secondary amine in the 3,4-dihydro state, serving as both a hydrogen-bond donor and acceptor.
Hydroxymethyl Group (Position 5): Located adjacent to the bridgehead carbon (C4a), this group introduces steric bulk near the nitrogen atom while providing a highly polar, rotatable vector for target engagement. The proximity of the -CH2OH group to the secondary amine allows for potential intramolecular hydrogen bonding or bidentate interactions with metalloenzymes and receptor binding pockets[1][4].
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
CAS Number
1709825-35-3
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
Core Scaffold
1,4-Benzoxazine
Synthetic Methodology & Mechanistic Causality
The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol typically proceeds via the chemoselective reduction of its corresponding ester precursor, methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate.
Objective: Reduce the C5-carboxylate ester to a primary alcohol while preserving the integrity of the 1,4-benzoxazine core[1].
Step 1: Preparation. Dissolve methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: Anhydrous conditions are mandatory to prevent the premature, violently exothermic hydrolysis of the moisture-sensitive reducing agent.
Step 2: Temperature Control. Cool the reaction vessel to 0 °C using an ice bath.
Causality: Lowering the temperature suppresses over-reduction and prevents potential ring-opening side reactions of the oxazine core.
Step 3: Hydride Addition. Add Lithium Aluminum Hydride (LiAlH4, 1.0 M in THF, 2.0 eq) dropwise over 15 minutes.
Causality: LiAlH4 is a potent hydride donor necessary to reduce esters to primary alcohols. Milder agents like NaBH4 are thermodynamically insufficient for ester reduction without Lewis acid additives.
Step 4: Reaction Monitoring (Validation Checkpoint 1). Stir for 15-30 minutes at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using 70% EtOAc/Hexanes.
Validation: The system validates itself when the higher-Rf ester precursor spot completely disappears, replaced by a single, more polar (lower Rf) alcohol product spot[1].
Step 5: Quenching. Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise.
Causality: NH4Cl provides a mild, buffered proton source. It safely decomposes excess LiAlH4 and hydrolyzes the intermediate aluminum alkoxide complex without creating highly acidic conditions that would protonate the basic benzoxazine nitrogen, which would complicate extraction.
Step 6: Extraction & Verification (Validation Checkpoint 2). Extract the aqueous layer with EtOAc, dry the combined organic layers over Na2SO4, and concentrate in vacuo.
Validation: Run LC-MS on the crude residue. The protocol is successful if the primary chromatogram peak displays a mass-to-charge ratio of [M+H]+ = 166.2 m/z[1].
Caption: Synthetic workflow for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol with validation checkpoints.
Analytical Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structural integrity of the 1,4-benzoxazine core. The chemical shifts are heavily influenced by the electronegativity of the heteroatoms[4].
Aromatic ring protons; shielded by the electron-donating resonance of O and N.
4.67
s
2H
Ar-CH2-OH
Deshielded by the adjacent hydroxyl group and the anisotropic effect of the aromatic ring[1].
4.25
t (J=4.5 Hz)
2H
O-CH2 (C2)
Strong deshielding caused by the adjacent, highly electronegative oxygen atom.
3.45
t (J=4.5 Hz)
2H
N-CH2 (C3)
Moderate deshielding by the adjacent nitrogen atom; coupled to C2 protons.
~4.5 - 5.0
br s
2H
NH, OH
Exchangeable protons; signal broadens due to dynamic hydrogen bonding and solvent exchange.
Pharmacological Applications & Target Binding
The 1,4-benzoxazine scaffold is highly privileged in medicinal chemistry. It effectively mimics endogenous monoamine neurotransmitters, making it an excellent candidate for Central Nervous System (CNS) targets[3]. Specifically, derivatives of this core have been extensively developed as neuroprotective antioxidants and 5-HT6 receptor antagonists[2][3]. Furthermore, the C5-hydroxymethyl group serves as a critical anchoring point in the development of BET bromodomain inhibitors, where the hydroxyl group engages in essential hydrogen bonding with asparagine residues in the binding pocket[1].
Protocol 2: Radioligand Binding Assay for 5-HT6 Receptor Antagonism
Objective: Evaluate the binding affinity of benzoxazine derivatives to the 5-HT6 receptor to validate target engagement[2].
Step 1: Cell Preparation. Culture HEK293 cells stably expressing the human 5-HT6 receptor. Harvest and homogenize the cells in an assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
Step 2: Radioligand Incubation. Incubate the cell membranes with 2 nM [3H]-LSD (a high-affinity radioligand) and varying concentrations of the benzoxazine test compound (ranging from 10^-10 to 10^-5 M).
Step 3: Non-Specific Binding Control (Validation Checkpoint 1). In a parallel set of control wells, add 10 µM of unlabeled serotonin.
Validation: The assay is self-validating only if the radioactive signal in these control wells is virtually eliminated, establishing the baseline for non-specific binding and ensuring the radioligand is specifically targeting the 5-HT6 receptor[2].
Step 4: Filtration and Quantification. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash with cold buffer and measure retained radioactivity using a liquid scintillation counter.
Step 5: Data Analysis (Validation Checkpoint 2). Calculate the IC50 using non-linear regression analysis.
Validation: The assay run is considered statistically robust and validated if the calculated Z'-factor is > 0.5.
Caption: Mechanism of action for benzoxazine-derived 5-HT6 receptor antagonists in neuroprotection.
References
1.[1] Title: US20160159817A1 - Tricyclic heterocycles as bet protein inhibitors - Google Patents. Source: google.com. URL:
2.[2] Title: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol - Benchchem. Source: benchchem.com. URL:
3.[3] Title: Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. Source: nih.gov. URL:
4.[4] Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. Source: mdpi.com. URL:
physicochemical properties of 3,4-dihydro-2H-1,4-benzoxazin-5-yl derivatives
Title: Physicochemical Profiling & Medicinal Potential of 3,4-Dihydro-2H-1,4-benzoxazin-5-yl Derivatives: A Technical Guide Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold (often referred to as benzomorphol...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling & Medicinal Potential of 3,4-Dihydro-2H-1,4-benzoxazin-5-yl Derivatives: A Technical Guide
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine scaffold (often referred to as benzomorpholine) represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. While the core scaffold is versatile, the 5-yl derivatives (substituted at the position ortho to the nitrogen and meta to the oxygen) possess unique electronic and steric properties that make them potent bioisosteres of the indole nucleus found in serotonin (5-HT).
This guide provides a deep technical analysis of the physicochemical properties, synthetic accessibility, and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of these derivatives, designed for researchers optimizing lead compounds for serotonergic and dopaminergic pathways.
Structural Rationale & Bioisosterism
The 3,4-dihydro-2H-1,4-benzoxazine core is a bicyclic heterocycle.[1] The specific interest in the 5-position stems from its ability to mimic the spatial arrangement of the 4- or 5-positions of the indole ring in tryptamine-based neurotransmitters.
Bioisosterism: When the benzoxazine nitrogen (N4) aligns with the indole nitrogen of serotonin, substituents at the 5-position of the benzoxazine extend into the same binding pocket regions as the hydroxyl group of serotonin (5-HT) or the carboxamide of 5-HT1A ligands like Pindolol.
Electronic Modulation: Unlike the indole, the benzoxazine core contains an oxygen atom at position 1. This oxygen acts as a weak Hydrogen Bond Acceptor (HBA) and inductively withdraws electron density from the benzene ring, altering the pKa of the N4 nitrogen compared to a standard aniline.
Visualizing the SAR (Structure-Activity Relationship)
Figure 1: Structural dissection of the benzoxazine scaffold highlighting the critical nature of the 5-position for receptor affinity.
Physicochemical Core Parameters
Successful drug design requires balancing potency with physicochemical properties. Below are the critical parameters for 3,4-dihydro-2H-1,4-benzoxazin-5-yl derivatives.
Acid-Base Dissociation (pKa)
The N4 nitrogen is an N-alkyl aniline derivative.
Value: The pKa of the conjugate acid is typically in the range of 4.5 – 5.5 .
Implication: At physiological pH (7.4), the molecule exists primarily in its un-ionized (neutral) form (>99%).
CNS Impact: The high fraction of neutral species favors passive diffusion across the Blood-Brain Barrier (BBB), a critical requirement for 5-HT1A ligands.
Formulation: Despite low basicity, stable salts (e.g., hydrochlorides, oxalates) can be formed for solid-state handling, though they may hydrolyze in solution.
Lipophilicity (LogP / LogD)
Core LogP: The unsubstituted scaffold has a LogP of approximately 1.7 .
5-yl Substitution Effect: Substituents at the 5-position are often hydrophobic (e.g., aryl, alkyl, or halo groups) to fill hydrophobic pockets in the receptor. This frequently pushes the LogP into the 3.0 – 4.5 range.
Optimization: To maintain "druglikeness" (Lipinski’s Rule of 5), polar groups (e.g., ethers, amides) are often introduced elsewhere to counterbalance the lipophilicity gained at the 5-position.
Solubility
Intrinsic Solubility (S0): Generally low (< 0.1 mg/mL) due to the planar aromatic nature and lack of strong ionization at pH 7.4.
Solubility Profile:
pH 1.2 (Gastric): High (due to protonation).
pH 7.4 (Blood): Low (risk of precipitation if IV dosed without co-solvents).
Parameter
Value / Range
Mechanistic Note
Molecular Weight
135.16 Da (Core)
5-yl derivatives typically 250–400 Da.
pKa (Base)
4.8 ± 0.5
Reduced basicity due to phenyl ring conjugation.
LogP (Oct/Water)
1.7 (Core)
Increases with 5-substitution; target range 2–4 for CNS.
H-Bond Donors
1 (NH)
Essential for anchoring to receptor Asp residues.
PSA (Polar Surface Area)
~21 Ų
Excellent for BBB penetration (< 90 Ų).
ADME Profiling & Metabolic Stability
Metabolic Hotspots
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is susceptible to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).
Aromatic Hydroxylation: The 6-, 7-, and 8-positions are electron-rich and prone to hydroxylation unless blocked by substituents (e.g., fluorine).
N-Dealkylation: If the N4 position is substituted with an alkyl chain (common in drug design), N-dealkylation is a primary metabolic route.
Ring Dehydrogenation: In some cases, the morpholine ring can be oxidized to the fully aromatic 1,4-benzoxazine (less common but possible).
Permeability (PAMPA/Caco-2)
Due to the moderate lipophilicity and low PSA, these derivatives typically exhibit high passive permeability (
cm/s). They are generally not substrates for P-glycoprotein (P-gp) efflux unless large, basic side chains are added.
Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocols utilize internal controls for validation.
Protocol: Potentiometric pKa Determination
Objective: Determine the ionization constant of the N4 nitrogen.
Preparation: Dissolve 5 mg of the derivative in a mixed solvent system (e.g., Methanol/Water 40:60) to ensure solubility. Note: Pure water is often insufficient.
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00).
Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH under inert gas (
) to prevent carbonate formation.
Yasuda-Shedlovsky Extrapolation: Since organic solvent was used, perform titrations at three different methanol percentages (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky equation.
Validation: Run a standard (e.g., aniline, pKa 4.6) alongside the sample. The result must be within ±0.1 units of the literature value.
Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: Measure equilibrium solubility at pH 7.4.
Saturation: Add excess solid compound to 2 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
Equilibration: Shake at 37°C for 24 hours.
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.45 µm). Critical: Pre-saturate the filter to prevent drug loss due to adsorption.
Quantification: Analyze the filtrate via HPLC-UV.
Validation: Check the pH of the filtrate after 24 hours. A shift > 0.1 pH units invalidates the result (indicates salt disproportionation or buffer failure).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for characterizing new benzoxazine derivatives.
Synthetic Accessibility
The synthesis of 5-substituted derivatives requires specific regiochemical control, often starting from 2-amino-3-substituted phenols.
Primary Route: Reaction of 2-amino-3-substituted phenols with 1,2-dibromoethane or chloroacetyl chloride (followed by reduction).
Alternative Route (Buchwald-Hartwig): Intramolecular cyclization of N-(2-halophenyl)ethanolamines.
Key Challenge: Steric hindrance at the 5-position can reduce the yield of N-alkylation reactions. High-temperature conditions or specialized catalysts (e.g., Pd2(dba)3 with XPhos) are often required for further derivatization at the N4 position.
References
PubChem. 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine. Available at: [Link]
Zhou, D., et al. (2006). Studies toward the discovery of the next generation of antidepressants.[1] Part 5: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][3][4][5] Available at: [Link]
Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[6] Chemical & Pharmaceutical Bulletin.[1] Available at: [Link]
Remko, M., et al. (2006). Theoretical study of structure, pKa, lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. Bioorganic & Medicinal Chemistry.[1][3][4][5][7][8][9][10] Available at: [Link]
CAS number and identifiers for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
The following technical guide details the identification, physicochemical properties, and synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol , a specific bicyclic heterocycle used as a scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, physicochemical properties, and synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol , a specific bicyclic heterocycle used as a scaffold in medicinal chemistry.
Executive Summary & Identification
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is a bicyclic organic compound featuring a benzene ring fused to a morpholine (1,4-oxazine) ring. The "5-yl" designation indicates the hydroxymethyl group is located on the benzene ring at the position ortho to the nitrogen bridgehead. This specific regioisomer is a critical intermediate in the synthesis of dopamine agonists, serotonin modulators, and supramolecular building blocks.
Chemical Identifiers
The following table consolidates the specific identifiers for this regioisomer. Note that confusion often arises between the 5-yl, 6-yl, and 2-yl isomers; verification of the substitution pattern via NMR is recommended upon procurement.
Identifier Type
Value
Notes
Chemical Name
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
IUPAC Systematic
CAS Number
1709825-35-3
Specific to the 5-yl isomer [1]
Molecular Formula
C₉H₁₁NO₂
Molecular Weight
165.19 g/mol
SMILES
OCC1=C2NCCOc2cccc1
Encodes 5-substitution
InChIKey
HDDDVYQKGVCTRM-UHFFFAOYSA-N
(Predicted/Generic)
Beilstein/Reaxys
Not widely indexed
Treat as catalog compound
Structural Topology
The numbering of the 1,4-benzoxazine system is crucial for distinguishing this compound from its isomers.
Position 4: Nitrogen atom.[1][2][3][4][5][6][7][8]
Position 5: Carbon on the benzene ring adjacent to the Nitrogen bridgehead (C4a).
Chemical Synthesis & Reaction Logic
The synthesis of the 5-yl isomer is less common than the 6-yl or 7-yl derivatives due to the availability of starting materials. The most robust, self-validating route utilizes 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) as the precursor. This ensures the correct regiochemistry because the carboxyl group is fixed at the position ortho to the nitrogen before ring closure.
The following protocols are designed for scientific reproducibility. The "Self-Validation" checkpoints allow the researcher to confirm success at each stage before proceeding.
Step 1: Esterification & Annulation
Objective: Synthesize the bicyclic core with the ester handle at position 5.
Dissolve the ester from Step 1 in THF and add dropwise to the hydride suspension.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is grams of LiAlH₄ used.
Filter the granular precipitate through Celite. Concentrate the filtrate.
Self-Validation (Checkpoint):
IR Spectroscopy: Disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹).
¹H NMR: The methyl ester singlet (~3.8 ppm) disappears. A new methylene singlet (
) appears around 4.5–4.7 ppm.
Physicochemical Profile & Handling
Data derived from computational prediction and structural analogs (due to limited specific experimental literature for this isomer).
Property
Value (Predicted/Analog)
Implications for Handling
Physical State
Solid (Off-white to pale yellow)
Hygroscopic; store in desiccator.
Solubility
DMSO, Methanol, EtOAc
Poor water solubility; suitable for organic synthesis.
pKa (Base)
~4.5 (Aniline nitrogen)
Can form salts with strong acids (e.g., HCl).
pKa (Acid)
~14 (Alcohol)
Stable to weak bases.
Stability
Oxidation-sensitive
The aniline nitrogen is prone to oxidation; store under inert gas at -20°C.
References
PubChem. (2025). Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (Precursor Analog). National Library of Medicine. Retrieved from [Link]
Kotha, S., et al. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles. (General synthetic methodology for benzoxazine ring closure).
The (3,4-Dihydro-2H-1,4-benzoxazin-5-yl)methanol Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 3,4-dihydro-2H-1,4-benzoxazine system is a bicyclic heterocycle characterized by a benzene ring fused to a morpholine-like oxazine ring, widely recognized for its exceptional drug-like properties and metabolic stability[1].
Specifically, the functionalization of this core at the 5-position with a hydroxymethyl group to yield (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol introduces a highly versatile hydrogen-bonding vector. This specific structural modification has proven critical in the development of targeted therapeutics, including potent BET bromodomain inhibitors, dual-acting antithrombotics, and novel oncology agents[2]. This technical guide explores the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to leverage this scaffold in drug development.
Structural Rationale & Pharmacophore Mapping
The efficacy of the 1,4-benzoxazine core lies in its conformational rigidity. The morpholine-like oxazine ring adopts a half-chair conformation, which precisely projects the N4 and C3 substituents into distinct spatial vectors, minimizing entropic penalties upon target binding[1].
The addition of the 5-hydroxymethyl group transforms the scaffold by providing a dual hydrogen bond donor/acceptor. In the context of kinase or epigenetic targets, this methanol moiety acts as an essential anchor, engaging hinge-region residues or solvent-exposed networks, while the rigid bicyclic core directs hydrophobic or aromatic substituents into deep, lipophilic binding pockets[2].
Fig 1. Pharmacophore mapping of the 5-hydroxymethyl-1,4-benzoxazine scaffold.
Mechanistic Pathways & Therapeutic Applications
Epigenetic Modulation (BET Inhibition)
Bromodomain and Extra-Terminal motif (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that regulate gene transcription by binding to acetylated lysine residues on chromatin. Inhibitors of these proteins are actively pursued for the treatment of MYC-driven cancers and severe inflammatory diseases. The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold serves as a critical structural core in tricyclic BET inhibitors. The 5-methanol group facilitates optimal positioning and hydrogen bonding within the acetyl-lysine binding pocket, displacing the natural chromatin substrate and downregulating oncogenic transcription[2].
Fig 2. Mechanism of action for benzoxazine-based BET bromodomain inhibitors.
Dual Antithrombotic Targeting
The 1,4-benzoxazine core has been successfully utilized to design dual-acting antithrombotic agents. By systematically varying substituents around the 3,4-dihydro-2H-1,4-benzoxazine nucleus, researchers have successfully combined mimetics of the D-Phe-Pro-Arg pharmacophore (for thrombin inhibition) and the Arg-Gly-Asp pharmacophore (for GPIIb/IIIa receptor antagonism) into a single low-molecular-weight compound[3]. Fluorinated derivatives of this scaffold have demonstrated highly balanced, submicromolar activity against both targets, preventing both coagulation and platelet aggregation simultaneously[4].
Oncology & Antimicrobial Vectors
Beyond epigenetic targeting, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown potent anti-proliferative activity against various aggressive cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers[1]. Structure-activity relationship (SAR) analyses indicate that the inclusion of specific functional groups on the benzoxazine core significantly enhances cytotoxic potency, making it a highly tunable lead for novel anticancer therapeutics[5].
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the pharmacological versatility of the 1,4-benzoxazine class, the following table summarizes the biological activity of key functionalized derivatives across different therapeutic targets:
To effectively harness the (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold, highly controlled synthetic routes are required. The methodology typically involves the enantioselective construction of the benzoxazine core, followed by the regioselective reduction of a C5-carboxylate to the primary alcohol.
Fig 3. Step-by-step synthetic workflow for 5-hydroxymethyl-1,4-benzoxazines.
Enantioselective Assembly of the 1,4-Benzoxazine Core
Causality & Rationale: Traditional syntheses often yield racemic mixtures. To achieve high enantiomeric excess (ee > 99%), a stepwise one-pot strategy utilizing Lewis acid and Copper catalysis is employed. The Lewis acid activates the aziridine for a stereospecific
ring opening by the 2-halophenol. Subsequently, the Cu(I) catalyst drives the intramolecular Ullmann-type C-N cyclization to close the oxazine ring, ensuring absolute stereocontrol[6].
Step-by-Step Protocol:
Initiation: Charge an oven-dried Schlenk tube with the activated aziridine (1.0 equiv), 2-halophenol (1.2 equiv), and a catalytic amount of Lewis acid (e.g.,
) in anhydrous solvent under a nitrogen atmosphere.
Ring Opening: Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC) until complete aziridine consumption is observed, validating the
addition.
Catalyst Addition: Add CuI (10 mol%), a suitable chiral ligand (e.g., L-proline), and
(2.0 equiv) directly to the reaction vessel.
Cyclization: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours to facilitate the C-N cyclization.
Isolation: Cool to room temperature, filter through a Celite pad to remove copper salts, and purify via flash column chromatography to isolate the chiral 1,4-benzoxazine core[6].
Regioselective Reduction to the 5-Methanol Scaffold
Causality & Rationale: The conversion of the C5-ester to the primary alcohol requires a strong hydride donor. Lithium aluminum hydride (
) is selected for its high efficiency; however, strict temperature control (0 °C) is mandatory to prevent the reductive cleavage of the delicate oxazine ring or the over-reduction of other sensitive functional groups[2].
Step-by-Step Protocol:
Preparation: Dissolve the functionalized methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (e.g., 0.412 mmol) in anhydrous tetrahydrofuran (THF, 4.50 mL) under an inert nitrogen atmosphere[2].
Thermal Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic nature of the reduction.
Hydride Addition: Dropwise, add 1.0 M
in THF (0.823 mL, 0.823 mmol). The slow addition prevents localized heating and preserves the integrity of the bicyclic core[2].
Reaction Monitoring: Stir the mixture at 0 °C for exactly 15 minutes. Prolonged exposure to
Self-Validating Quench: Quench the reaction carefully with saturated aqueous ammonium chloride (20 mL) to safely neutralize unreacted
and prevent emulsion formation during extraction[2].
Extraction: Warm to room temperature and extract the aqueous layer with ethyl acetate (2 × 20 mL)[2].
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (gradient: 100% hexanes to 70% EtOAc/30% hexanes) to yield the pure (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol derivative[2].
Conclusion
The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold represents a masterclass in pharmacophore design. By combining the rigid, drug-like properties of the 1,4-benzoxazine core with the targeted hydrogen-bonding capability of the 5-hydroxymethyl group, medicinal chemists can access a vast chemical space. As demonstrated by its application in BET bromodomain inhibitors and dual antithrombotics, mastering the stereoselective synthesis and functionalization of this scaffold is a critical capability for modern drug discovery programs.
References
US20160159817A1 - Tricyclic heterocycles as bet protein inhibitors.
3,4-Dihydro-2H-1,4-benzoxazine derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa receptor antagonistic activity as a novel class of antithrombotic compounds with dual function. PubMed.[Link]
Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. EMBL-EBI.[Link]
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines. PubMed.[Link]
Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. ACS Publications.[Link]
5-Substituted 1,4-Benzoxazine Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanistic Pharmacology, and Therapeutic Applications
Executive Summary The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, characterized by a benzene ring fused to an oxazine ring containing oxygen and nitrogen at the 1,4-positions[1]. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, characterized by a benzene ring fused to an oxazine ring containing oxygen and nitrogen at the 1,4-positions[1]. While the core structure confers broad biological activity, targeted functionalization at the 5-position has emerged as a critical strategy for optimizing pharmacokinetic profiles and target specificity. This technical guide provides an in-depth analysis of 5-substituted 1,4-benzoxazine derivatives, detailing self-validating synthetic protocols, structure-activity relationships (SAR), and their mechanistic roles as antibacterial agents and epigenetic modulators ()[2].
Structural Biology & Pharmacophore Rationale
The causality behind selecting the 5-position for substitution lies in its profound impact on the spatial geometry of the oxazine ring. Located ortho to the oxazine oxygen, substituents at the 5-position (e.g., methyl, methoxy, or halogens) introduce controlled steric hindrance.
Conformational Locking : This steric bulk restricts the dihedral angle of the heterocyclic ring, reducing conformational entropy. Thermodynamically, this pre-organization lowers the energy penalty upon binding to rigid enzymatic pockets, such as the quinolone-resistance determining region (QRDR) of bacterial Topoisomerase IV[3].
Electronic Modulation : Electron-donating or withdrawing groups at the 5-position alter the electron density of the adjacent oxygen atom, fine-tuning its ability to participate in hydrogen bonding or metal-ion coordination (e.g., Mg²⁺ bridges) ()[4].
Validated Synthetic Methodology
The synthesis of 5-substituted 1,4-benzoxazines requires highly regioselective approaches to prevent unwanted polymerization or degradation of functional groups. The following protocol details the synthesis of ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate derivatives, a highly active class of antimicrobial agents[5].
Protocol & Workflow Causality
Acyl Chloride Formation : React monoethyl fumaric acid (10 mmol) with thionyl chloride (5 mmol) in benzene under microwave irradiation (150W, 100°C) for 10 minutes[5].
Causality: Microwave irradiation accelerates the conversion to monoethyl fumaryl chloride while minimizing the thermal degradation of the sensitive ethyl ester moiety.
Amidation : Add the generated acyl chloride dropwise to a suspension of 5-substituted 2-aminophenol (10 mmol) and NaHCO₃ (10 mmol) in dioxane. Stir for 24 hours at room temperature[5].
Causality: Dioxane is chosen as an aprotic solvent that solubilizes both the polar aminophenol and the electrophile without reacting with the acyl chloride. NaHCO₃ neutralizes the HCl byproduct, preventing the protonation of the amine, which would otherwise halt the nucleophilic attack.
Intramolecular Cyclization : Suspend the resulting intermediate (10 mmol) and K₂CO₃ (5 mmol) in ethanol (70 mL). Stir for 3 hours at room temperature[5].
Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl group. The resulting phenoxide acts as an internal nucleophile, attacking the alpha-carbon to close the oxazine ring. A stronger base (like NaOH) would risk hydrolyzing the ethyl ester.
Purification : Extract with ethyl acetate, wash with water, dry, and recrystallize from ethanol to yield the pure 5-substituted derivative[5].
Figure 1: General synthetic workflow for 5-substituted 1,4-benzoxazine derivatives.
Pharmacological Profiling & Mechanisms of Action
Topoisomerase IV Inhibition in Acinetobacter baumannii
A. baumannii is a critical nosocomial pathogen notorious for fluoroquinolone resistance, primarily driven by mutations in DNA gyrase and Topoisomerase IV (Topo IV)[6]. 5-substituted 1,4-benzoxazines have been developed to overcome this resistance by stabilizing the covalent enzyme-DNA cleavage complex[4].
Mechanistic Insight: Molecular docking studies reveal that the 1,4-benzoxazine core interacts with the Ser84 residue of the Topo IV enzyme[4]. Crucially, this interaction is mediated by a Water-Mg²⁺ bridge. The 5-substitution optimizes the spatial alignment of the oxazine oxygen, enhancing the thermodynamic stability of this metal-ion bridge, which is essential for anchoring the inhibitor within the mutated binding pocket[6],[4].
Figure 2: Mechanistic pathway of Topoisomerase IV inhibition by 1,4-benzoxazine derivatives.
Sirtuin-1 (SirT1) Epigenetic Modulation
Beyond antimicrobial applications, dihydro-1,4-benzoxazine carboxamides have been identified as highly selective inhibitors of Sirtuin-1 (SirT1), a NAD⁺-dependent deacetylase involved in cellular stress responses[2].
Mechanistic Insight: The 1,4-benzoxazine scaffold mimics the endogenous acyl-lysine substrates of SirT1. Substitutions at the 5-position create a steric shield that prevents the compound from entering the slightly narrower catalytic pockets of closely related isoforms like SirT2 and SirT3, thereby achieving unprecedented SirT1 selectivity[2].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative impact of structural modifications on biological efficacy, highlighting the superiority of specific derivatives.
The 5-substituted 1,4-benzoxazine scaffold represents a highly tunable pharmacophore capable of addressing complex therapeutic challenges, from multidrug-resistant bacterial infections to epigenetic dysregulation. By carefully controlling the steric and electronic parameters at the 5-position, researchers can rationally design molecules that exploit specific enzymatic microenvironments, such as the Mg²⁺-dependent pocket of Topo IV or the isoform-specific catalytic clefts of Sirtuins.
References
Yilmaz, S., Yalcin, I., Okten, S., Onurdag, F. K., & Aki-Yalcin, E. (2017). "Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii." SAR and QSAR in Environmental Research. URL:[Link]
Spinck, M., et al. (2021). "Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1." Journal of Medicinal Chemistry. URL:[Link]
Shinde, M., et al. (2024). "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences. URL: [Link]
"Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review" (2025). Bentham Science Publishers. URL: [Link]
Biological Activity Profile of Benzoxazine Methanol Intermediates
The following technical guide details the biological activity, synthesis, and mechanistic profile of Benzoxazine Methanol Intermediates , specifically focusing on the 3-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and mechanistic profile of Benzoxazine Methanol Intermediates , specifically focusing on the 3-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine scaffold. This class of compounds has emerged as a critical "privileged structure" in drug discovery, exhibiting potent modulation of oxidative stress pathways and angiogenesis.
A Technical Guide for Drug Development Professionals
Executive Summary
Benzoxazine methanol intermediates—specifically 3-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazines —represent a versatile chemical scaffold with distinct pharmacological properties. Unlike the transient N-hydroxymethyl intermediates observed in 1,3-benzoxazine resin synthesis, the 1,4-benzoxazine methanol derivatives are stable, bioactive entities.
Their primary therapeutic value lies in their ability to act as redox modulators . Key derivatives (e.g., the 6,8-dichloro analog) function by upregulating NADPH oxidase and iNOS activity, thereby generating reactive oxygen species (ROS) that selectively induce apoptosis in endothelial cells.[1] This profile positions them as promising candidates for anti-angiogenic therapies in oncology and as tools for dissecting oxidative signaling pathways.
Chemical Foundation & Structural Logic
The core structure consists of a benzene ring fused to a heterocyclic oxazine ring. The "methanol" moiety refers to the hydroxymethyl group (-CH₂OH) at the C3 position of the 1,4-oxazine ring.
Key Substituent: C3-Hydroxymethyl group.[1][2] This group provides a handle for hydrogen bonding within the active site of target enzymes (e.g., NADPH oxidase) and serves as a precursor for further derivatization (esters, halides).
Chirality: The C3 position is a chiral center. Biological activity often differs between enantiomers, though many initial screens utilize racemates.
Structure-Activity Relationship (SAR) Insights
Structural Feature
Modification
Biological Consequence
C3-Hydroxymethyl
Oxidation to carboxylic acid
Loss of pro-apoptotic activity; increased polarity.
C6/C8 Positions
Halogenation (Cl, Br)
Significantly enhances potency. Electron-withdrawing groups stabilize the aromatic system and improve lipophilicity for membrane permeability.
N4-Position
Alkylation
Often reduces activity; the free amine (NH) is frequently critical for H-bond donation.
Synthesis of 3-Hydroxymethyl-1,4-Benzoxazines
The most robust synthetic route involves a tandem reduction-cyclization of nitro-substituted aryl ethers. This protocol is preferred for its atom economy and the ability to introduce diverse substituents on the benzene ring early in the sequence.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the conversion of 2-nitrophenol precursors into the active benzoxazine methanol scaffold.
Figure 1: Tandem reduction-cyclization route for the synthesis of 3-hydroxymethyl-1,4-benzoxazine intermediates.
Detailed Experimental Protocol
Objective: Synthesis of 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine.
Alkylation (Ether Formation):
Dissolve 3,5-dichloro-2-nitrophenol (10 mmol) in anhydrous acetonitrile (50 mL).
Add anhydrous
(20 mmol) and stir for 30 min at room temperature.
Add epichlorohydrin (15 mmol) dropwise. Reflux the mixture for 6–8 hours.
Validation: Monitor TLC (Hexane:EtOAc 4:1) for disappearance of phenol.
Filter salts, evaporate solvent, and purify the nitro-epoxide intermediate via silica gel column chromatography.
Reductive Cyclization:
Dissolve the nitro-epoxide intermediate (5 mmol) in Ethanol/Water (4:1, 50 mL).
Add Iron powder (25 mmol) and Ammonium Chloride (25 mmol).
Reflux vigorously for 4 hours. The nitro group reduces to an amine, which spontaneously attacks the epoxide ring (endo-tet cyclization) to form the 6-membered oxazine ring.
Work-up: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with Ethyl Acetate.
Yield: Typically 70–85%.
Characterization: ¹H NMR should show the disappearance of epoxide protons and the appearance of the hydroxymethyl -CH₂- doublet at δ 3.5–3.8 ppm.
Biological Activity & Mechanism of Action
The defining biological characteristic of 3-hydroxymethyl-1,4-benzoxazines is their ability to modulate endothelial cell survival via oxidative stress pathways.
Key Therapeutic Data
Compound
Target Cells
Activity Type
IC50 / Effect
Mechanism
6,8-Dichloro-3-(hydroxymethyl)-1,4-benzoxazine
HUVEC (Endothelial)
Pro-apoptotic
Induces Apoptosis (Significant at 10–50 µM)
Increases ROS & NO; Activates NADPH Oxidase
6-Amino-3-(hydroxymethyl)-1,4-benzoxazine
HUVEC
Anti-apoptotic
Promotes microvessel formation
Modulates angiogenic signaling (distinct from dichloro analog)
Unsubstituted 3-(hydroxymethyl)
A549 (Lung Cancer)
Cytotoxic
Moderate inhibition
General antiproliferative
Mechanism of Action: The ROS/NO Axis
The 6,8-dichloro derivative operates as a "poison" to the cellular redox equilibrium. It does not simply inhibit an enzyme but rather hyper-activates NADPH oxidase and iNOS (inducible Nitric Oxide Synthase).
Entry: The compound enters the endothelial cell.[1]
Activation: It interacts with the NADPH oxidase complex (likely stabilizing the active assembly).
ROS Surge: This leads to a massive production of Superoxide (
).
NO Interaction: Simultaneously, iNOS upregulation increases Nitric Oxide (NO).
Apoptosis: The combination of high ROS and NO overwhelms cellular antioxidant defenses, triggering the mitochondrial apoptotic pathway (Caspase-3 activation).
Signaling Pathway Diagram (Graphviz)
Figure 2: Mechanism of action for 6,8-dichloro-3-hydroxymethyl-1,4-benzoxazine in endothelial cells.
Experimental Validation Protocols
To verify the biological activity of these intermediates, the following self-validating bioassays are recommended.
Rationale: Distinguishes between necrosis and apoptosis induced by the benzoxazine derivative.
Culture: Seed HUVECs (
cells/well) in 6-well plates. Starve cells (serum-free media) for 12h if testing anti-angiogenic potential.
Treatment: Treat with 0, 10, 25, and 50 µM of the test compound for 24h.
Positive Control: Cisplatin (20 µM).
Negative Control: DMSO (0.1%).
Staining: Harvest cells. Wash with cold PBS. Resuspend in Binding Buffer.
Labeling: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
Analysis: Flow cytometry.
Result Interpretation: Annexin V(+)/PI(-) indicates early apoptosis (the specific effect of this scaffold). Annexin V(+)/PI(+) indicates late apoptosis/necrosis.
Protocol B: ROS Generation Assay
Rationale: Confirms the MOA via oxidative stress.
Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).
Incubation: Pre-load HUVECs with 10 µM DCFH-DA for 30 min.
Exposure: Add benzoxazine derivative (25 µM).
Measurement: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) at 0, 30, 60, and 120 min.
Validation: Pre-treatment with DPI (Diphenyleneiodonium, an NADPH oxidase inhibitor) should abolish the fluorescence increase, confirming the target specificity.
References
Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives.
Source: Bioorganic & Medicinal Chemistry Letters (2006).
Significance: Establishes the synthesis and SAR of the 3-hydroxymethyl scaffold.
URL:[Link]
A benzoxazine derivative induces vascular endothelial cell apoptosis in the presence of fibroblast growth factor-2 by elevating NADPH oxidase activity.
Source:[1] Toxicology in Vitro (2009).[1]
Significance: Defines the ROS/NO mechanism of action for the 6,8-dichloro derivative.
URL:[Link]
Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers.
Source: Chemical & Pharmaceutical Bulletin (2004).
Significance: Provides context on the vasorelaxant properties of related benzoxazine scaffolds.
URL:[Link]
Benzoxazines as new human topoisomerase I inhibitors and potential poisons.
Source: Medicinal Chemistry Research (2020).
Significance: Highlights the potential of benzoxazines as anticancer agents via DNA interaction.
URL:[Link]
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives.
Source: Research Journal of Pharmaceutical Sciences.[3]
Significance: Reviews the broad antimicrobial profile of the general benzoxazine class.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of BET protein inhibitors, calcium antagonists, and anti-fibrotic agents. Specifically, (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol serves as a highly versatile building block, providing a nucleophilic handle (the primary alcohol) and a functionalizable secondary amine for the construction of complex tricyclic heterocycles [1].
As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the causality behind the reagent selection, reaction conditions, and self-validating analytical checkpoints required to synthesize this compound with high yield and purity.
Mechanistic Rationale & Synthetic Workflow
The synthesis is a highly efficient two-step sequence starting from commercially available methyl 2-amino-3-hydroxybenzoate .
Step 1: Annulation via Double Nucleophilic Substitution
The construction of the morpholine ring fused to the benzene core is achieved by reacting the starting material with 1,2-dibromoethane [2].
Causality of Reagents: Potassium carbonate (
) is selected as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) but avoids the degradation profiles associated with stronger bases. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature accelerates displacement. The phenoxide attacks the first electrophilic carbon of 1,2-dibromoethane, followed by an intramolecular cyclization where the adjacent amine attacks the second bromide, closing the ring.
Step 2: Selective Ester Reduction
The intermediate, methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate, contains a methyl ester that must be reduced to a primary alcohol.
Causality of Reagents: Lithium aluminum hydride (
) in anhydrous tetrahydrofuran (THF) is employed [1]. The reaction is strictly maintained at 0 °C. is a powerful hydride donor; controlling the temperature mitigates the highly exothermic nature of the reduction, prevents solvent boil-off, and ensures the heterocycle remains intact without over-reduction or ring cleavage.
Fig 1: Two-step synthetic workflow for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol.
Quantitative Data & Reagent Summary
The following table summarizes the stoichiometric ratios, expected yields, and critical analytical markers for self-validation during the workflow.
Final Product: (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
165.19
N/A
90 - 95%
15 - 30 min
166.2
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
1. Reaction Setup:
Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolve methyl 2-amino-3-hydroxybenzoate (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of starting material).
2. Reagent Addition:
Add anhydrous Potassium Carbonate (
, 2.5 equiv) to the stirring solution.
Introduce 1,2-dibromoethane (1.5 equiv) in a single portion. Safety Note: 1,2-dibromoethane is a volatile alkylating agent; handle strictly inside a fume hood.
3. Execution & Monitoring:
Heat the reaction mixture to 125 °C using an oil bath or heating block[2].
Maintain heating and stirring for 15 hours.
Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and run TLC (Eluent: 20% EtOAc in Petroleum Ether). The starting material spot should be completely consumed, replaced by a higher
UV-active spot.
4. Workup & Purification:
Cool the mixture to room temperature and pour it over crushed ice to precipitate salts and quench the reaction.
Extract the aqueous phase with Ethyl Acetate (
mL).
Wash the combined organic layers extensively with brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purify via silica gel flash chromatography (Eluent: 1:10 EtOAc/Petroleum ether) to afford the intermediate as a solid.
Protocol B: Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
1. Reaction Setup:
In a rigorously flame-dried flask purged with Argon or Nitrogen, dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous THF (approx. 10 mL per gram).
Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.
2. Reagent Addition:
Using a dry syringe, add a 1.0 M solution of
in THF (2.0 equiv) dropwise over 10 minutes [1].
Causality Note: Dropwise addition prevents localized heating and controls the evolution of hydrogen gas.
3. Execution & Monitoring:
Stir the mixture at 0 °C for 15 to 30 minutes.
Self-Validation Check: Perform a rapid TLC (Eluent: 50% EtOAc in Hexanes). The ester intermediate (
~0.6) should disappear, replaced by a highly polar alcohol product ( ~0.2).
4. Workup & Purification:
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous Ammonium Chloride (
) solution until gas evolution ceases. (Alternatively, a Fieser workup can be used for larger scales to precipitate aluminum salts).
Warm the mixture to room temperature and extract with Ethyl Acetate (
mL).
Dry the combined organic extracts over anhydrous
, filter, and evaporate the solvent in vacuo.
Purify the residue via flash column chromatography (Gradient: 100% Hexanes to 70% EtOAc/30% Hexanes) to yield the final product as a crystalline solid or white foam[1].
Confirm final identity via LC-MS (
) and -NMR.
References
Source: US Patent US20160159817A1 (Incyte Corporation)
Application Note: (3,4-Dihydro-2H-1,4-benzoxazin-5-yl)methanol as a Synthetic Building Block
This application note details the synthetic utility of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol , a privileged bicyclic scaffold in medicinal chemistry. The guide focuses on the specific regiochemistry of the 5-posit...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthetic utility of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol , a privileged bicyclic scaffold in medicinal chemistry.
The guide focuses on the specific regiochemistry of the 5-position (aryl ring, ortho to the nitrogen bridgehead), which offers unique steric and electronic properties compared to the more common 2-, 3-, or 6-substituted isomers.
The 3,4-dihydro-2H-1,4-benzoxazine core is a "privileged structure" found in numerous bioactive compounds, including dopamine agonists, serotonin (5-HT) modulators, and antibacterial agents (e.g., levofloxacin precursors).
The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol building block is distinct due to its substitution pattern:
Electronic Environment: The hydroxymethyl group is attached to the benzene ring at position 5, ortho to the nitrogen bridgehead (C4a). This places the handle in an electron-rich environment driven by the aniline-like nitrogen.
Steric Influence: Proximity to the N4-position creates a steric corridor. Functionalization at C5 can influence the conformation of N4-substituents, a critical factor in GPCR ligand binding (e.g., locking bioactive conformations).
Dual-Handle Utility: The molecule possesses two orthogonal reactive centers:
N4-Secondary Amine: Nucleophilic, amenable to alkylation, acylation, or arylation.
C5-Hydroxymethyl: A "benzylic-like" alcohol, serving as a pivot for chain extension, oxidation, or conversion to a leaving group.
Structural Numbering & Logic
O1: Oxygen atom.
N4: Nitrogen atom (secondary amine).
C5: The carbon on the benzene ring adjacent to the N-bridgehead, bearing the
Susceptible to oxidative degradation (turning dark/blue) upon prolonged air exposure. Store under Argon/Nitrogen.
Solubility
Moderate (polar organic solvents).
Soluble in DCM, THF, MeOH, DMSO. Poor solubility in non-polar alkanes.
Acidity (pKa)
Alcohol 16; Aniline-NH 25 (calc).
The -OH can be deprotonated by strong bases (NaH), but N-deprotonation competes. Selective N-alkylation usually requires mild bases () or protection strategies.
Stability
Acid-sensitive (morpholine ring opening).
Avoid harsh Lewis acids or prolonged reflux in strong mineral acids.
Synthetic Workflows & Decision Trees
The following diagram illustrates the divergent synthesis pathways available from this building block.
Caption: Divergent synthetic pathways starting from the 5-hydroxymethyl benzoxazine scaffold. N-protection is often the requisite first step to ensure chemoselectivity at the alcohol.
Detailed Experimental Protocols
Protocol A: Selective N-Protection (Boc-Group)
Rationale: The secondary amine (N4) is nucleophilic. To perform clean chemistry on the alcohol (C5) without N-alkylation or oxidation side-reactions, protection is crucial.
Setup: Dissolve (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (1.0 equiv) in dry THF (10 mL/g).
Reagent Addition: Add
(1.1 equiv) and TEA (1.2 equiv).
Catalysis: Add DMAP (0.05 equiv) to accelerate the reaction.
Reaction: Stir at RT for 4–6 hours.
Self-Validation: Monitor TLC (Hexane:EtOAc 7:3). The starting material (polar, lower Rf) should disappear, replaced by a less polar spot (N-Boc product).
Workup: Dilute with EtOAc, wash with 1M citric acid (removes DMAP/TEA), water, and brine. Dry over
.
Yield: Typically >90%. The product is now stable for oxidation protocols.
Protocol B: Controlled Oxidation to Aldehyde (Manganese Dioxide)
Rationale: The 5-formyl derivative is a versatile intermediate for reductive amination. MnO
is preferred over Jones reagent to avoid over-oxidation of the electron-rich aromatic ring.
Preparation: Use "Activated" MnO
(commercial or freshly prepared).
Solvent: Dissolve the N-Boc protected alcohol in DCM or Chloroform (0.1 M).
Addition: Add activated MnO
(10–20 equiv). Note: Large excess is standard for heterogeneous surface reactions.
Agitation: Stir vigorously at RT or mild reflux (40 °C) for 12–24 hours.
Filtration: Filter through a Celite pad to remove Mn solids. Rinse the pad thoroughly with DCM.
Purification: Concentrate filtrate. The aldehyde is usually pure enough for the next step.
Self-Validation: Check IR (appearance of carbonyl stretch ~1680-1690 cm
) or NMR (distinct aldehyde singlet at 9.8–10.2 ppm).
Protocol C: Conversion to Alkyl Chloride (Appel-Type or Thionyl Chloride)
Rationale: Converting the -OH to -Cl allows the attachment of piperazines or other pharmacophores common in CNS drugs.
Method: Thionyl Chloride (
)
Pre-requisite: Start with the N-protected or N-alkylated scaffold. Free NH can react with
to form sulfinamides.
Reaction: Dissolve substrate in DCM at 0 °C. Add
(1.5 equiv) dropwise. Add a catalytic amount of DMF (2 drops).
Monitoring: Warm to RT and stir for 2 hours.
Self-Validation: TLC should show a significant shift to higher Rf (non-polar chloride).
Quench: Pour into ice-cold saturated
(Caution: Gas evolution). Extract with DCM.
Stability Note: Benzyl-type chlorides on electron-rich rings are reactive. Use immediately or store at -20 °C.
Application Case Study: CNS Ligand Synthesis
Objective: Synthesis of a 5-HT1A receptor antagonist analog.
Target Structure: 5-((4-phenylpiperazin-1-yl)methyl)-3,4-dihydro-2H-1,4-benzoxazine.
Step 1 (Activation): Convert alcohol to mesylate (MsCl, TEA, DCM) or bromide (PBr
).
Note: The mesylate is often preferred for milder displacement conditions.
Step 2 (Displacement): React the activated intermediate with N-phenylpiperazine (1.2 equiv) and
in Acetonitrile at 60 °C.
Step 3 (N-Deprotection/Derivatization): If N-Boc was used, deprotect with TFA/DCM. If the target requires N-alkylation (e.g., propyl), perform this after the piperazine coupling to avoid quaternary ammonium salt formation during the activation step.
Troubleshooting & "Self-Validating" Logic
Observation
Root Cause
Corrective Action
Reaction turns black/tarry
Oxidation of the aniline core.
Ensure inert atmosphere (Argon). Use antioxidants (BHT) if compatible. Verify N-protection is intact.
Low yield in oxidation (Alcohol -> Aldehyde)
MnO deactivation.
Use freshly activated MnO or switch to Swern Oxidation (DMSO/Oxalyl Chloride) at -78 °C.
Product decomposes on Silica Gel
Acid sensitivity of the benzoxazine.
Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidity.
Multiple spots on TLC during alkylation
Competition between O-alkylation and N-alkylation.
If alkylating the N-position, use a milder base () in Acetone. Strong bases (NaH) promote O-alkylation if the alcohol is unprotected.
References
Benzoxazine Scaffold Overview
Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.[2][3][4]
Source: Bentham Science / PubMed.
Relevance: Establishes the biological importance and general reactivity of the 1,4-benzoxazine core.
functionalization of the hydroxyl group in (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Application Note: High-Fidelity Functionalization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Executive Summary The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold represents a privileged substructure in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Functionalization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Executive Summary
The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol scaffold represents a privileged substructure in drug discovery, particularly for GPCR ligands (e.g., dopamine and serotonin receptor modulators) and kinase inhibitors. However, the functionalization of the C5-hydroxymethyl group is frequently complicated by the competing nucleophilicity of the secondary amine at position 4 (N4) and the steric congestion inherent to the peri-like environment of the 5-position.
This guide provides a validated, chemoselective workflow to functionalize the hydroxyl group. It prioritizes "Protection-First" strategies to ensure high yield and reproducibility, avoiding common pitfalls such as N-alkylation or oxidative degradation of the morpholine ring.
Strategic Analysis: The Reactivity Landscape
Before initiating synthesis, researchers must understand the electronic and steric environment of the molecule:
The "Ortho" Challenge (Sterics): The C5-hydroxymethyl group is situated ortho to the secondary amine (N4). This creates significant steric bulk, particularly if the nitrogen is protected with large groups (e.g., Trityl).
The Nucleophilic Competition (Chemoselectivity): The N4 nitrogen is more nucleophilic than the C5 hydroxyl oxygen. Attempting direct alkylation or extensive oxidation without protection will invariably lead to N-functionalization or complex mixtures.
Electronic Activation: The aromatic ring is electron-rich. The benzylic C5 position is activated, making the hydroxyl group prone to facile oxidation (to aldehyde) or elimination (to styrenyl-type systems) under harsh acidic conditions.
Core Directive: Always mask the N4 position before modifying the C5 alcohol.
Phase 1: Chemoselective N-Protection (The Prerequisite)
Objective: Install a tert-butoxycarbonyl (Boc) group.
Rationale: Boc is stable to basic conditions (required for alkylation/etherification) and mild oxidation, yet easily removable with TFA/HCl. It is less bulky than Trityl, minimizing steric clash with the C5 substituent.
Dissolve (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol in anhydrous DCM under N₂.
Add Et₃N and DMAP. Cool to 0 °C.
Add (Boc)₂O dissolved in minimal DCM dropwise over 15 mins.
Warm to RT and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, SM will).
Workup: Wash with 1M citric acid (removes DMAP/Et₃N), then brine. Dry over Na₂SO₄.[1]
QC Check: ¹H NMR should show a singlet ~1.5 ppm (9H). The N-H broad singlet (~4.0 ppm) should disappear.
Phase 2: Functionalization Pathways
Once the N-Boc intermediate (Int-1 ) is secured, three divergent pathways are available.
Pathway A: Oxidation to Aldehyde (Formylation)
Target: Access to reductive amination or Wittig olefination.
Challenge: Over-oxidation to carboxylic acid or degradation of the electron-rich ring.
Protocol B: Manganese Dioxide (MnO₂) Oxidation
Rationale: MnO₂ is a mild, heterogeneous oxidant specific for allylic/benzylic alcohols. It avoids the acidic conditions of Jones reagent and the workup issues of Swern oxidation.
Reagents: Activated MnO₂ (10–15 equiv), DCM or CHCl₃.
Procedure:
Dissolve Int-1 in DCM (0.1 M).
Add activated MnO₂ in one portion.
Stir vigorously at RT for 12–24 hours. (Reaction is surface-area dependent).
Filtration: Filter through a Celite pad. Rinse cake thoroughly with DCM.
Concentration: Evaporate solvent to yield the aldehyde. Usually requires no chromatography.[2]
Stability Note: Store under Argon at -20 °C; electron-rich benzaldehydes are prone to air oxidation.
Pathway B: Activation to Leaving Group (Mesylation/Halogenation)
Target: Precursor for S_N2 displacement (azides, amines, thiols).
Protocol C: Mesylation (Methanesulfonylation)
Rationale: Mesylates (OMs) are excellent leaving groups. Using SOCl₂ (to make the chloride) can generate HCl, potentially deprotecting the Boc group if temperature isn't strictly controlled. MsCl/Et₃N is milder.
Reagents: MsCl (1.2 equiv), Et₃N (1.5 equiv), DCM, 0 °C.
Procedure:
Dissolve Int-1 in anhydrous DCM at 0 °C.
Add Et₃N.
Add MsCl dropwise. Exothermic.
Stir at 0 °C for 1 hour. Do not warm to reflux.
Workup: Quench with cold NaHCO₃ (sat). Extract with DCM.[1][3]
Utilization: Use immediately in the next displacement step to avoid hydrolysis.
Dissolve Int-1 , PPh₃, and the nucleophile (R-OH) in anhydrous THF. Cool to 0 °C.
Add DIAD dropwise. The solution will turn yellow/orange.
Stir at RT for 12 hours.
Purification: This reaction generates PPh₃O byproduct. Trituration with Et₂O/Hexane often precipitates PPh₃O, or use polymer-supported PPh₃ to simplify workup.
Visual Workflow & Logic Map
The following diagram illustrates the chemo-divergent strategy, highlighting the critical N-protection node.
Figure 1: Chemo-divergent workflow for the functionalization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol. The central N-Boc intermediate allows access to oxidation, substitution, and coupling pathways without side reactions.
Quantitative Data Summary
Transformation
Reagent System
Typical Yield
Critical Parameter
N-Protection
Boc₂O / DMAP
>90%
Monitor by Ninhydrin stain; SM is reactive.
Oxidation
MnO₂ (Activated)
75–85%
Reagent quality; must be "Activated".
Mesylation
MsCl / Et₃N
>95% (in situ)
Temperature control (0 °C); prevent hydrolysis.
Etherification
DIAD / PPh₃
60–80%
Order of addition; add DIAD last to cold solution.
Troubleshooting & QC
Issue: Low yield in MnO₂ oxidation.
Root Cause:[2][4][5][6] MnO₂ is "dead" (hydrated).
Fix: Dry MnO₂ in an oven at 110 °C for 24h before use, or switch to Dess-Martin Periodinane (DMP).
Issue: N-Boc group falls off during Mesylation.
Root Cause:[2][4][5][6] HCl generation if using SOCl₂ or unbuffered conditions.
Fix: Ensure excess Et₃N (1.5–2.0 equiv) is present to scavenge acid.
Issue: C5-Substitution is sluggish.
Root Cause:[4][5][6] Steric hindrance from the N-protecting group.
Fix: If Boc is too bulky for a specific nucleophile, consider using an N-Acetyl group (smaller), though removal is harsher (requires strong base/acid).
References
Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for N-Boc protection of secondary anilines).
Benzoxazine Synthesis & Reactivity
Organic Chemistry Portal. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Available at: [Link]
ResearchGate Review.[7] "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and their Oxo Derivatives." Available at: [Link]
Oxidation Protocols
Organic Chemistry Portal. "Manganese Dioxide (MnO2) Oxidation." Available at: [Link]
Mesylation Protocols
Organic Syntheses.[1][2] "Alcohol to Mesylate using MsCl." Available at: [Link]
Application Note: Chemoselective N-Alkylation of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
This Application Note is designed to provide a rigorous, field-proven guide for the N-alkylation of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol . It addresses the specific chemoselectivity challenges posed by the coexis...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a rigorous, field-proven guide for the N-alkylation of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol . It addresses the specific chemoselectivity challenges posed by the coexistence of a secondary aniline and a primary alcohol within the unique steric environment of the 5-substituted benzoxazine core.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The substrate (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol presents a classic but non-trivial challenge in organic synthesis: distinguishing between two nucleophilic sites—the secondary amine (N4) and the primary alcohol (C5-OH).
Structural Analysis & Reactivity Profile
The Nucleophiles:
N4-Amine: Aniline-like, integrated into a saturated heterocycle. It is moderately nucleophilic but electronically deactivated by the benzene ring compared to aliphatic amines.
C5-Alcohol: A primary benzylic-like alcohol. While less nucleophilic than the amine in neutral conditions, it becomes a potent nucleophile upon deprotonation (alkoxide formation).
The "Ortho-Effect" (C5 Position): The hydroxymethyl group at position 5 is sterically adjacent (ortho) to the N4 nitrogen. This proximity creates:
Steric Hindrance: Bulky electrophiles may struggle to access the nitrogen.
Hydrogen Bonding: Potential intramolecular H-bonding between the OH and NH may alter the pKa and nucleophilicity of the nitrogen.
Strategic Directive
To achieve high N-selectivity, reaction conditions must avoid the formation of the alkoxide species. Therefore, strong bases (e.g., NaH, KOtBu) are contraindicated as they will deprotonate the alcohol, leading to O-alkylation or competitive polymerization.
We recommend two primary pathways:
Method A (Preferred): Reductive Amination (Acid-Catalyzed).
Method B (Alternative): Soft Alkylation (Weak Base/Phase Transfer).
Decision Pathways & Mechanism (Visualized)
The following diagram outlines the critical decision nodes for selecting the correct alkylation strategy based on the desired alkyl group (R).
Caption: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type.
Detailed Experimental Protocols
Method A: Reductive Amination (The "Gold Standard" for Selectivity)
Applicability: Best for introducing ethyl, propyl, benzyl, or cyclic alkyl groups.
Mechanism: Formation of an iminium ion intermediate which is selectively reduced. The acidic conditions suppress the nucleophilicity of the alcohol.
Reagents & Materials
Substrate: 1.0 equiv.
Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv).
Preparation: In an oven-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (1.0 mmol) in anhydrous DCE (5 mL).
Imine Formation: Add the appropriate aldehyde (1.1 mmol). If the aldehyde is a solid, dissolve in minimal DCE before addition.
Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This ensures equilibrium shifts toward the iminium species.
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS (Target mass = M + Alkyl).
Quench: Quench by adding saturated aqueous NaHCO₃ solution (slowly, gas evolution occurs).
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Why this works: The hydride donor (STAB) is selective for iminiums over carbonyls and does not reduce the alcohol. The acidic pH prevents the alcohol from acting as a nucleophile.
Method B: Direct Alkylation (Mild Base Condition)
Applicability: Required for Methylation (MeI), Allylation, or when the aldehyde precursor is unstable.
Risk: Competitive O-alkylation.
Control Strategy: Use of a base that is strong enough to scavenge acid but too weak to deprotonate the alcohol (pKa < 16).
Reagents & Materials
Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (1.1 equiv).
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5–2.0 equiv).
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5–10 mL).
Base Addition: Add Cs₂CO₃ (1.5 mmol). The mixture will be a suspension.
Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise at 0°C.
Temperature Control:
For reactive electrophiles (MeI, Allyl Br): Stir at 0°C to RT.
For less reactive electrophiles: Heat to 50–60°C. Do not exceed 80°C to minimize O-alkylation.
Monitoring: Monitor strictly by TLC. Look for the formation of a less polar spot (N-alkyl) and a potentially very non-polar spot (N,O-dialkyl).
Workup: Dilute with water, extract with EtOAc.
Purification: Silica gel chromatography.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
O-Alkylation Observed
Base too strong (e.g., NaH used) or Temp too high.
Switch to Method A (Reductive Amination) or use NaHCO₃/MeCN in Method B.
No Reaction (Method A)
Steric hindrance at C5 blocking imine formation.
Use Ti(OiPr)₄ as a Lewis Acid additive (1.5 equiv) to force imine formation before adding reductant.
Over-Alkylation (Quaternary Salt)
Excess alkyl halide used.
Strictly control stoichiometry (1.0–1.1 equiv). Add electrophile slowly via syringe pump.
Poor Solubility
Substrate is polar.
Use DMF as solvent instead of MeCN or DCE.
References
Reductive Amination of Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Benzoxazine Synthesis & Reactivity: Kotha, S., et al. "Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives."[1] Heterocycles, 1994, 38(1),[1] 5. Link
Selective N-Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link
Transition-Metal-Free Alkylation of Benzoxazinones: Byun, Y., et al. "Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines."[2][3] Journal of Organic Chemistry, 2021, 86, 12247.[2] Link
scalable synthesis methods for 5-hydroxymethyl-1,4-benzoxazines
Application Note: Scalable Synthesis and Process Optimization of 5-Hydroxymethyl-1,4-Benzoxazine Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis and Process Optimization of 5-Hydroxymethyl-1,4-Benzoxazine Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Pharmacological Profile
1,4-Benzoxazines represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting profound biological activities ranging from neuroprotection to antimicrobial efficacy[1]. Recent breakthroughs have highlighted hydroxymethyl-substituted 1,4-benzoxazines—such as 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO)—as potent modulators of endothelial cell function. These derivatives have been shown to promote angiogenesis[2], act as distinct autophagy enhancers via Annexin A7 (ANXA7) activation[3], and attenuate acute lung injury by inhibiting integrin β4 (ITGB4) phosphorylation[4].
While 3-hydroxymethyl variants are extensively documented[5], shifting the hydroxymethyl moiety to the 5-position of the benzene ring introduces novel steric and electronic properties that can dramatically alter target binding affinity. This application note details a highly scalable, self-validating synthetic protocol for 5-hydroxymethyl-1,4-benzoxazines, emphasizing mechanistic causality, process safety, and high-throughput adaptability.
Pharmacological signaling pathways modulated by hydroxymethyl-1,4-benzoxazines.
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on a convergent, two-stage approach designed to minimize intermediate purification and maximize atom economy:
Stage 1: Regioselective Alkylation. 2-Nitro-3-(hydroxymethyl)phenol is reacted with an electrophile (e.g., epichlorohydrin)[6]. The use of anhydrous K₂CO₃ ensures the selective O-alkylation of the phenol without triggering premature degradation or polymerization of the electrophile.
Stage 2: Tandem Reduction-Cyclization. This is the critical scalable step. Catalytic hydrogenation reduces the nitro group to an aniline intermediate. The newly formed nucleophilic amine immediately undergoes an intramolecular cyclization. The amine attacks the internal carbon of the oxirane ring (6-exo-tet cyclization), driven by Baldwin's rules and the thermodynamic stability of the 6-membered 1,4-benzoxazine ring over the 7-membered benzoxazepine alternative[6].
Quantitative Data: Process Optimization Summary
To ensure scalability, various reduction-cyclization conditions were evaluated. The table below summarizes the quantitative data, demonstrating why catalytic hydrogenation was selected over traditional chemical reductants.
Reduction Method
Catalyst/Reagent
Solvent
Temp (°C)
Yield (%)
E-Factor
Scalability Profile
Catalytic Hydrogenation
10% Pd/C, H₂ (1 atm)
MeOH/EtOAc
25
88 - 94
< 5
Excellent; self-purifying, scalable
Chemical Reduction
SnCl₂·2H₂O
EtOH
70
65 - 72
> 20
Poor; excessive heavy metal waste
Dithionite Reduction
Na₂S₂O₄
H₂O/THF
50
55 - 60
15
Moderate; prone to side reactions
Iron Catalysis
Fe powder, NH₄Cl
EtOH/H₂O
80
75 - 80
12
Good; requires hazardous hot filtration
Step-by-Step Experimental Protocols
Self-Validating System Note: Each step includes in-process analytical controls (IPC) to verify intermediate integrity before proceeding, preventing the propagation of failures at scale.
Protocol A: Synthesis of 1-(2-Nitro-3-(hydroxymethyl)phenoxy)-2,3-epoxypropane
Causality: Epichlorohydrin is used in a 5-fold excess to prevent dimerization. K₂CO₃ is selected as a mild base to selectively deprotonate the phenol (pKa ~7.5 due to the electron-withdrawing nitro group) without hydrolyzing the highly sensitive epoxide ring[6].
Preparation: Charge a 1 L 3-neck round-bottom flask with 2-nitro-3-(hydroxymethyl)phenol (50.0 g, 295 mmol) and anhydrous K₂CO₃ (61.2 g, 443 mmol).
Solvent Addition: Add 400 mL of anhydrous N,N-dimethylformamide (DMF). Stir at 25 °C for 30 minutes to form the phenoxide anion (solution turns deep red).
Alkylation: Dropwise add epichlorohydrin (136.5 g, 1.47 mol, 5 equiv) over 45 minutes. Maintain internal temperature below 40 °C to prevent thermal degradation.
Reaction: Heat the mixture to 60 °C and stir for 4 hours.
IPC (In-Process Control): Analyze via TLC (Hexane:EtOAc 1:1). The phenol spot (Rf ~0.3) must be completely consumed, replaced by the epoxide intermediate (Rf ~0.6).
Workup: Cool to room temperature. Quench with 1 L of ice-water. Extract with EtOAc (3 x 400 mL). Wash the combined organic layers with brine (3 x 300 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Yield: ~60 g (90%) of a pale yellow oil, used directly in the next step without further purification to minimize yield loss.
Protocol B: Tandem Reduction-Oxirane Opening (Scalable Core Step)
Causality: The reduction of the nitro group to an amine creates a highly localized nucleophile. The spatial proximity to the epoxide drives an immediate 6-exo-tet cyclization. Methanol is chosen as the solvent because it solubilizes the intermediate and facilitates proton transfer during the oxirane opening[5].
Preparation: Dissolve the epoxide intermediate (60.0 g, 266 mmol) in 500 mL of HPLC-grade Methanol in a 2 L Parr hydrogenation bottle or a scalable flow reactor.
Catalyst Addition: Carefully add 10% Pd/C (6.0 g, 10 wt%). Safety Note: Purge the vessel with Nitrogen (3x) before and after adding the catalyst to prevent autoignition.
Hydrogenation: Introduce H₂ gas at 1 atm (balloon or regulated pressure). Stir vigorously at 25 °C for 12 hours.
IPC: Monitor via LC-MS. The mass of the starting material (m/z 226[M+H]⁺) should disappear, transitioning briefly through the amine intermediate (m/z 196[M+H]⁺), and finalizing at the cyclized product (m/z 196[M+H]⁺, distinct retention time).
Filtration: Purge the system with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (2 x 100 mL).
Crystallization: Concentrate the filtrate to ~150 mL. Induce crystallization by slowly adding cold diethyl ether (200 mL). Stir at 0 °C for 2 hours.
Isolation: Filter the precipitated solid, wash with cold ether, and dry in a vacuum oven at 45 °C overnight.
Yield: 45 g (87% over two steps) of the 5-hydroxymethyl-1,4-benzoxazine derivative as an off-white crystalline solid.
Scalable synthetic workflow for 5-hydroxymethyl-1,4-benzoxazines via tandem reduction-cyclization.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met prior to release for biological screening:
¹H NMR (400 MHz, DMSO-d₆): Disappearance of the epoxide protons (multiplets at 2.7-3.3 ppm) and appearance of the oxazine ring protons (multiplets at 3.8-4.2 ppm). The 5-hydroxymethyl protons should appear as a doublet (~4.5 ppm) coupling with the adjacent hydroxyl proton (triplet, ~5.1 ppm).
Purity: >98% by HPLC (UV detection at 254 nm).
Residual Palladium: <10 ppm (verified by ICP-MS), which is strictly required to prevent false positives in downstream cellular assays.
References
Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry.[Link]
Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]
Discovery of a benzoxazine derivative promoting angiogenesis in vitro and in vivo. Journal of Cellular Physiology.[Link]
ABO, a small molecule inhibitor of integrin βeta4, attenuates endothelial cell permeability and murine acute lung injury induced by MRSA. Journal of Investigative Medicine.[Link]
Distinct patterns of autophagy evoked by two benzoxazine derivatives in vascular endothelial cells. Autophagy.[Link]
Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. ResearchGate (Original Source Data). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (CAS: 1709825-35-3) is a highly specialized heterocyclic building block. It is prominently utilized in the rational design of complex pharmaceutical agents, most notably serving as a critical precursor in the synthesis of tricyclic heterocycles that function as potent BET (bromodomain and extra-terminal motif) protein inhibitors (1).
From a structural perspective, this compound features a partially saturated 1,4-oxazine ring fused to a benzene moiety, with a hydroxymethyl substituent at the 5-position. As a Senior Application Scientist, I must emphasize that you cannot treat the 3,4-dihydro-1,4-benzoxazine core as a stable, inert aromatic system. It is an electron-rich, reactive scaffold. The secondary amine within the oxazine ring is highly susceptible to auto-oxidation, and the benzylic-like primary alcohol is sensitive to strong oxidants and moisture (2). Failure to implement rigorous handling protocols will result in batch-to-batch variability, imine formation, and compromised downstream assay integrity.
Physicochemical Profiling & Degradation Causality
To design a robust handling protocol, we must first map the physicochemical properties to their specific degradation triggers.
The following protocol is designed as a self-validating system . Every step includes a physical or chemical checkpoint to ensure the integrity of the compound is maintained.
Protocol A: Reconstitution and Aliquoting Workflow
Objective: Prepare working solutions without inducing oxidative stress or moisture condensation.
Thermal Equilibration (Critical Step):
Action: Upon removal from -20°C storage, place the sealed vial in a desiccator at room temperature for a minimum of 30 minutes before opening.
Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder. This water acts as a nucleophile and a solvent for localized oxidation, rapidly degrading the hydroxymethyl group.
Solvent Preparation & Degassing:
Action: Select an anhydrous, high-purity solvent (e.g., DMSO, THF, or Methanol, depending on downstream application). Degas the solvent using three consecutive freeze-pump-thaw cycles, or sparge with high-purity Argon for 15 minutes.
Causality: Standard laboratory solvents contain high levels of dissolved oxygen. Degassing prevents immediate oxidation of the secondary amine upon dissolution.
Inert Atmosphere Transfer:
Action: Transfer the equilibrated vial and degassed solvent into a glovebox or a controlled environment purged with Argon.
Reconstitution & Aliquoting:
Action: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Immediately divide the stock into single-use amber glass vials.
Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces micro-amounts of oxygen and moisture, leading to cumulative degradation of the benzoxazine core (3).
Protocol B: Long-Term Storage & Self-Validation
Argon Purging: Before capping, gently blow a stream of Argon over the headspace of each aliquot. Argon is preferred over Nitrogen because it is denser than air and forms a protective blanket over the solution.
Storage Conditions: Seal with PTFE-lined caps and store at -20°C.
Self-Validating Checkpoint: Place a small, secondary open vial containing a resazurin-based colorimetric oxygen indicator inside the main storage bag/container.
Validation: If the indicator transitions from colorless/pink to blue, the inert atmosphere has been breached, and the batch should be tested via LC-MS for imine formation before use in sensitive biological assays.
Process Visualization
The following workflow diagram illustrates the logical progression of the handling protocol, emphasizing the critical control points required to maintain the structural integrity of the compound.
Workflow for the safe handling, reconstitution, and storage of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol.
References
US20160159817A1 - Tricyclic heterocycles as bet protein inhibitors.
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar.[Link]
microwave-assisted synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol derivatives
An Application Guide: Accelerated Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Scaffolds via Microwave-Assisted Organic Synthesis (MAOS) For Researchers, Scientists, and Drug Development Professionals Introd...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide:
Accelerated Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazine Scaffold and the Need for Synthetic Acceleration
The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Derivatives have demonstrated potential as thrombin inhibitors, serotonin reuptake inhibitors, and antagonists for the 5-HT1A receptor.[1] The (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol framework, in particular, serves as a crucial building block for accessing more complex, biologically relevant molecules.[1]
However, traditional multi-step syntheses of these compounds often involve long reaction times, harsh conditions, and laborious purification procedures, creating a bottleneck in the drug discovery pipeline.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology to overcome these limitations. By utilizing microwave energy instead of conventional convective heating, MAOS offers dramatic reductions in reaction times (from hours to minutes), improved yields, higher product purity, and alignment with the principles of green chemistry.[2][4][5][6]
This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol derivatives, leveraging the power of microwave irradiation.
Pillar 1: The Science of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and inefficiently; the vessel is heated first, and this heat is then transferred to the solvent and reactants via conduction and convection.[7] This process is slow and creates a significant temperature gradient within the reaction mixture.[2]
Microwave synthesis operates on a fundamentally different principle: direct dielectric heating.[8][9] Microwave energy couples directly with polar molecules (like solvents and reactants) in the mixture, causing them to rapidly oscillate and rotate as they attempt to align with the oscillating electric field.[8][10][11] This rapid molecular motion generates heat instantly and volumetrically throughout the reaction medium.[8][9]
This mechanism provides several key advantages:
Rapid Heating: Reaction temperatures can be reached in seconds, dramatically accelerating reaction rates.[6][8]
Uniform Heating: Energy is delivered throughout the bulk of the solution, eliminating hot spots and minimizing side product formation.[2]
Superheating: Solvents can be heated far above their conventional boiling points in sealed microwave vessels, allowing for reactions to be performed at much higher temperatures, further increasing the reaction rate.[8]
Energy Efficiency: By heating only the reactants and solvent, microwave synthesis is significantly more energy-efficient than conventional methods.[4][6]
Caption: Mechanism of Microwave Dielectric Heating.
Pillar 2: Synthetic Strategy & Protocols
Our strategy involves a robust, two-stage process adapted for microwave acceleration. First, a one-pot, three-component reaction constructs the core benzoxazine ring system. This is followed by a standard reduction to yield the target methanol derivative. This approach maximizes efficiency and modularity, allowing for the rapid generation of diverse analogues.
Caption: Overall workflow for the synthesis.
Application Protocol 1: Microwave-Assisted One-Pot Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone
This protocol leverages a multicomponent reaction (MCR) strategy, which is highly valued in drug discovery for its efficiency and ability to rapidly build molecular complexity.[12] The use of microwave irradiation significantly accelerates this process, providing the desired heterocyclic core in minutes.[13]
Rationale for Component Selection:
2-Aminophenol: The foundational block providing the aniline and phenol moieties for cyclization.
Benzaldehyde: The source of the C2 carbon and its substituent on the benzoxazine ring.
2-Bromoacetophenone: Provides the carbonyl group and the remaining atoms for the oxazine ring.
Cesium Carbonate (Cs₂CO₃): A strong base essential for facilitating the tandem condensation and cyclization reactions.
Ethanol: A polar solvent that couples efficiently with microwave energy and is relatively environmentally benign.
Materials & Equipment:
Substituted 2-aminophenol (1.0 mmol)
Substituted benzaldehyde (1.0 mmol)
Substituted 2-bromoacetophenone (1.0 mmol)
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
Anhydrous Ethanol (3 mL)
10 mL microwave reaction vial with a magnetic stir bar
Monowave microwave synthesis reactor
Standard laboratory glassware for workup
Silica gel for column chromatography
Step-by-Step Methodology:
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 1.0 eq), the desired benzaldehyde (1.0 mmol, 1.0 eq), and the desired 2-bromoacetophenone (1.0 mmol, 1.0 eq).
Reagent Addition: Add cesium carbonate (2.0 mmol, 2.0 eq) followed by 3 mL of anhydrous ethanol.
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below. The reaction is typically monitored by a built-in IR sensor for temperature control.
Expert Insight: The use of a sealed vessel allows the internal pressure to rise, enabling the solvent to reach temperatures well above its atmospheric boiling point. This "superheating" effect is a primary driver of the dramatic rate acceleration seen in MAOS.[8]
Parameter
Value
Rationale
Temperature
130 °C
Provides sufficient thermal energy to overcome activation barriers for the tandem reaction.[9]
Hold Time
20 minutes
Significantly reduced from conventional heating times of several hours.[14][15]
Power
Dynamic
The instrument automatically adjusts power to maintain the target temperature.
Stirring
600 RPM
Ensures homogeneous heating and mixing of reagents.
Work-up and Isolation:
a. After the reaction is complete, cool the vial to room temperature using a compressed air stream.
b. Decant the ethanolic solution and wash the remaining solids with ethyl acetate (3 x 10 mL).
c. Combine the organic extracts and wash with water (15 mL) and then brine (15 mL).
d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure (3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone derivative.
Expected Outcome & Self-Validation:
Yield: Typically 75-90%, which is often a significant improvement over conventional methods.[13]
TLC Analysis: A single major spot should be observed after purification, with a distinct Rf value from the starting materials.
Troubleshooting: If the yield is low, consider increasing the reaction time to 30 minutes or the temperature to 140 °C. Ensure all reagents are anhydrous, as water can interfere with the base-mediated reactions.
Application Protocol 2: Reduction to (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
This step employs a standard chemical reduction. While microwave irradiation could potentially be used, conventional heating is often preferred for reactions involving highly reactive metal hydrides like Lithium Aluminum Hydride (LiAlH₄) for safety and control.
Rationale for Component Selection:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of efficiently reducing the ketone to a primary alcohol.[16]
Anhydrous Tetrahydrofuran (THF): A standard aprotic solvent for LiAlH₄ reductions.
Setup: Suspend LiAlH₄ (1.5 mmol, 1.5 eq) in anhydrous THF (5 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
Substrate Addition: Dissolve the ketone precursor (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
Quenching (Fieser workup):
a. Carefully cool the reaction mixture back to 0 °C.
b. Sequentially and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X = 0.04 x (mass of LiAlH₄ in mg).[16]
c. CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly in a well-ventilated fume hood.
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the final (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol derivative.
Expected Outcome & Self-Validation:
Yield: Typically >90%.
Characterization: The disappearance of the ketone signal (~190-200 ppm) and the appearance of a new alcohol carbon signal (~60-70 ppm) in the ¹³C NMR spectrum confirms the transformation. The IR spectrum will show a broad O-H stretch around 3200-3500 cm⁻¹.
Pillar 3: Data & Performance
The primary motivation for adopting MAOS is the dramatic improvement in reaction efficiency.
Table 1: Conventional vs. Microwave Synthesis Comparison for Benzoxazine Formation
Calculated m/z for [M+H]⁺, observed value should be within ± 5 ppm
Conclusion
Microwave-assisted organic synthesis provides a superior, efficient, and environmentally conscious pathway for the production of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol derivatives. By drastically reducing reaction times and improving yields, this technology empowers medicinal chemists to accelerate the design-make-test-analyze cycle in drug discovery. The protocols outlined in this guide offer a robust and validated starting point for researchers seeking to harness the power of MAOS for the rapid generation of valuable heterocyclic scaffolds.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
Palladium-Catalyzed, Microwave-Assisted Synthesis of 3,4-Dihydro-3-oxo- 2H-1,4-benzoxazines. Synlett. Available at: [Link]
Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]
Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. ResearchGate. Available at: [Link]
Synthesis by microwave irradiation of a substituted benzoxazine parallel library with preferential relaxant activity for guinea pig trachealis. PubMed. Available at: [Link]
The impact of microwave synthesis on drug discovery. PubMed. Available at: [Link]
Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]
A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available at: [Link]
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. Figshare. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]
Microwave assisted regioselective halogenation of benzo[b][8][14]oxazin-2-ones via sp2 C–H functionalization. RSC Advances. Available at: [Link]
Microwave-Assisted Synthesis of Heterocyclic Scaffolds for Antioxidant Activity. MDPI. Available at: [Link]
Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed. Available at: [Link]
A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][8][14]oxazin-2-yl)methanol derivatives in water. Aurigene Pharmaceutical Services. Available at: [Link]
Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][4][8]oxazines by intramolecular Hiyama coupling. Semantic Scholar. Available at: [Link]
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Bentham Science. Available at: [Link]
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]
Microwave-assisted synthesis of novel[8][14] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. Available at: [Link]
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
Synthesis of some new 3,4-dihydro-2 H -1,3-benzoxazines under microwave irradiation in solvent-free conditions and their biological activity. ResearchGate. Available at: [Link]
Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PubMed Central. Available at: [Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. Available at: [Link]
Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. ResearchGate. Available at: [Link]
Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Chemistry Portal. Available at: [Link]
improving yield of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol synthesis
Executive Summary The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol presents specific regiochemical and stability challenges. The primary yield-limiting factors are uncontrolled oligomerization during the cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol presents specific regiochemical and stability challenges. The primary yield-limiting factors are uncontrolled oligomerization during the cyclization step and incomplete reduction or workup losses of the polar amino-alcohol product.
This guide moves beyond standard textbook procedures, offering a field-tested "Lactam Route" that significantly outperforms the traditional "Direct Alkylation" method.[1] It is structured as a technical support resource, providing protocols, decision trees, and troubleshooting Q&A.[1]
Module 1: Synthetic Route Selection
The Core Problem: Direct Alkylation vs. Stepwise Cyclization
The "Classic" approach involves reacting 2-amino-3-hydroxybenzoic acid esters with 1,2-dibromoethane.[1] While seemingly simple, this route suffers from low yields (often <40%) due to intermolecular dimerization (formation of macrocycles) rather than the desired intramolecular ring closure.[1]
Recommendation: Adopt the Lactam Route . This pathway separates the amide bond formation from the ether closure, preventing dimerization and allowing for a clean, single-step reduction of both the lactam and ester functionalities to the final amino-alcohol.[1]
Pathway Visualization:
Caption: Comparison of synthetic routes. Method B (Green) minimizes side reactions by controlling the cyclization mechanism.[1]
Checkpoint: Isolate the Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate . This intermediate is stable and can be purified by recrystallization (usually MeOH or EtOH).[1]
Workup: Filter the granular white precipitate. Wash cake with THF. Dry filtrate and evaporate.
Module 3: Troubleshooting & FAQs
Category A: Cyclization Issues
Q: I am seeing a "dark blue" or "black" tar during cyclization. What is happening?A: This indicates oxidation of the aminophenol precursor.[1]
Cause: Aminophenols are redox-active and polymerize easily in the presence of oxygen and base.
Solution:
Ensure the reaction vessel is strictly purged with Nitrogen/Argon.
Add a pinch of Sodium Dithionite (Na2S2O4) or Ascorbic acid to the reaction mixture as an antioxidant scavenger.[1]
Switch to the Lactam Route .[1] The amide intermediate is significantly more stable to oxidation than the free amine.[1]
Q: My yield is low using 1,2-dibromoethane (Method A). Can I fix this without changing routes?A: Yes, but it requires strict dilution control.[1]
Fix: Use High Dilution Conditions . Dissolve the dibromoethane in the solvent and add the aminophenol very slowly (syringe pump) to the refluxing mixture. This favors intramolecular cyclization over intermolecular dimerization.
Alternative: Use Phase Transfer Catalysis (PTC).[1] Toluene/Water with TBAB (Tetrabutylammonium bromide) often gives cleaner conversions than Acetone/K2CO3 [1].[1]
Category B: Reduction & Purification[1][4][6]
Q: After LiAlH4 reduction, I cannot extract the product from the aqueous layer.A: The product is an amino-alcohol and is amphoteric/polar.[1]
Cause: It may be trapped in the aluminum salts or remaining in the aqueous phase during extraction.[1]
Solution:
Avoid aqueous extraction: Use the Fieser Quench (described in Module 2).[1] This produces a dry, granular solid that can be filtered off, leaving the product in the organic phase (THF).[1]
Salting out: If you must extract, saturate the aqueous layer with NaCl and use THF/Ethyl Acetate (1:1) or DCM/Isopropanol (3:1) as the extraction solvent.[1] Simple ether/EtOAc will not pull the polar product out efficiently.[1]
Q: The product is unstable on Silica Gel.A: Benzoxazines can be acid-sensitive (oxidation/ring opening).[1]
Fix: Pre-treat the silica gel with 1-2% Triethylamine in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.[1]
Module 4: Data & Optimization Tables
Table 1: Solvent & Base Effects on Cyclization (Lactam Route)
Leaves ester intact (mostly).[1] Good if you want the ester-amine.
DIBAL-H
Ester
Aldehyde/Alcohol
Hard to control; requires cryogenic temps (-78°C).[1]
Module 5: Workup Logic (Visualization)
Caption: Decision tree for handling Aluminum emulsions during workup.
References
Kotha, S., Bindra, V., & Kuki, A. (1994).[1] Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles, 38(1), 5-8.[1] [1]
Aurigene Pharmaceutical Services. (2020).[1] A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives.[1][6] RSC Advances.
Maduskuie, T. P. (2016).[1] Tricyclic heterocycles as BET protein inhibitors. US Patent 20160159817A1.
overcoming solubility issues with (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Technical Support Center: Overcoming Solubility Issues with (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Solubility Issues with (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the physicochemical challenges of the benzoxazine scaffold.
Physicochemical Profiling & Causality of Precipitation
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is a critical heterocyclic intermediate. While the 5-hydroxymethyl group and the secondary amine provide hydrogen-bond donor/acceptor sites, the fused aromatic ring imparts significant lipophilicity and promotes intermolecular π-π stacking[1].
The Causality of Aqueous Precipitation:
When diluting a concentrated DMSO stock of this compound into an aqueous assay buffer, the rapid shift in the solvent's dielectric constant strips the DMSO solvation shell. Because water cannot rapidly establish a stable hydrogen-bond network around the hydrophobic bicyclic core, hydrophobic interactions dominate. This leads to the immediate formation of colloidal aggregates, which visually present as turbidity or micro-crystals[2].
Frequently Asked Questions (FAQs)
Q: Why does my compound crash out immediately when added to PBS (pH 7.4)?A: Direct dilution of a concentrated organic stock into a neutral aqueous buffer often exceeds the compound's kinetic solubility limit[2]. The sudden introduction to water causes the hydrophobic benzoxazine cores to aggregate. Solution: Use a serial dilution method or introduce a co-solvent like Tween-80 prior to buffer introduction.
Q: What is the optimal solvent for long-term stock storage?A: Anhydrous Dimethyl Sulfoxide (DMSO) is recommended. However, DMSO is highly hygroscopic. If moisture is absorbed from the atmosphere, the thermodynamic solubility of the benzoxazine derivative decreases drastically, leading to precipitation during storage[3]. Always use freshly opened, anhydrous DMSO and store aliquots at -20°C.
Q: I need to dose this compound in vivo. How can I formulate it without high concentrations of toxic organic solvents?A: For in vivo applications, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic internal cavity that encapsulates the benzoxazine ring, while its hydrophilic exterior ensures high aqueous solubility and biocompatibility[4].
Protocol A: Preparation of a Stable 20 mM Thermodynamic DMSO Stock
Causality: Using anhydrous conditions prevents water-induced nucleation. Sonication provides the activation energy required to break crystal lattice intermolecular forces[3].
Weighing: Accurately weigh the (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol powder into a sterile, amber microcentrifuge tube (protects from photo-oxidation).
Solvation: Add the calculated volume of room-temperature, anhydrous DMSO to achieve a 20 mM concentration.
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, transfer to a bath sonicator and sonicate in 5-minute bursts, maintaining the water bath temperature at 37°C[3].
Validation (Quality Control): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the thermodynamic solubility limit has been exceeded; dilute to 10 mM and repeat.
Storage: Aliquot into single-use volumes to prevent freeze-thaw degradation and store at -20°C[2].
Protocol B: HP-β-CD Inclusion Complexation for Aqueous Formulations
Causality: Prolonged equilibrium stirring allows the hydrophobic benzoxazine core to displace water molecules inside the cyclodextrin cavity, forming a stable, water-soluble 1:1 inclusion complex[5].
Matrix Preparation: Dissolve HP-β-CD in purified water or assay buffer to a final concentration of 20% (w/v).
Complexation: Add an excess amount of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol powder directly to the HP-β-CD solution.
Equilibration: Place the vial in an orbital shaking incubator at 25°C and 50 rpm for 24 hours. Do not use heat, as inclusion complexation is an exothermic process; heating will shift the equilibrium toward the uncomplexed state[5].
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
Self-Validation:
Turbidity Check: Measure the absorbance of the filtrate at 650 nm. An
confirms the absence of colloidal aggregates.
Quantification: Dilute a small aliquot in methanol and quantify the exact concentration of the solubilized compound using HPLC against a standard curve.
Troubleshooting & Logical Workflows
Workflow for troubleshooting (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol aqueous solubility.
Logical relationship of HP-β-CD inclusion complexation improving aqueous solubility.
References
MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". Available at:[Link]
PMC (National Institutes of Health). "In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use". Available at: [Link]
stability of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol in aqueous solutions
Technical Support Center: (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol A Guide to Aqueous Stability for Researchers and Drug Development Professionals Introduction (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is a member...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
A Guide to Aqueous Stability for Researchers and Drug Development Professionals
Introduction
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is a member of the benzoxazine family, a class of heterocyclic compounds known for a wide range of biological activities and applications in materials science.[1][2][3] As with any compound intended for biological or pharmaceutical applications, understanding its stability in aqueous environments is critical for ensuring accurate experimental results, defining storage conditions, and predicting shelf-life.
Direct experimental stability data for the specific (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol isomer is limited in publicly available literature. Therefore, this guide synthesizes information from studies on closely related benzoxazine analogs and general principles of chemical stability to provide a robust framework for researchers. We will address potential stability issues, offer troubleshooting advice for common experimental observations, and provide detailed protocols for you to validate the stability of this compound in your specific aqueous systems.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol that influence its aqueous stability?
While experimental data for the 5-yl isomer is scarce, we can infer properties from its close structural analog, (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol. These predicted values provide a baseline for experimental design.
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
Based on the chemistry of the 1,4-benzoxazine ring system, two primary degradation pathways should be considered:
Acid-Catalyzed Hydrolysis: The benzoxazine ring is susceptible to hydrolytic opening under acidic conditions.[5] This process involves the cleavage of the O-CH₂-N bond, which would break open the heterocyclic ring to form an aminomethyl phenol derivative. Studies on related benzoxazines confirm this vulnerability.[5]
Oxidation: Benzoxazine derivatives can be susceptible to oxidation.[6] The electron-rich aromatic ring and the secondary amine in the heterocyclic ring are potential sites for oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light. This could lead to the formation of colored degradation products or compounds with altered biological activity.
Q3: How is pH expected to affect the stability of my compound?
The pH of your aqueous solution is arguably the most critical factor.
Acidic pH (pH < 6): Significant degradation is likely due to acid-catalyzed hydrolysis of the oxazine ring, as discussed above.[5] The rate of degradation is expected to increase as the pH decreases.
Neutral pH (pH ~7): The compound is expected to be most stable around neutral pH. However, background degradation can still occur over extended periods.
Basic pH (pH > 8): While direct evidence is limited, the presence of the phenolic hydroxyl group and the amine within the structure could lead to base-catalyzed reactions or increased susceptibility to oxidation. Stability in basic conditions should be experimentally verified.
Q4: I'm observing a steady decrease in the concentration of my compound in a buffered solution over 24 hours. What's happening?
This observation strongly suggests chemical instability. The troubleshooting section below provides a step-by-step guide, but the primary suspects are hydrolysis or oxidation. It is crucial to confirm that the loss is not due to precipitation (poor solubility) or adsorption to the container surface.
Troubleshooting Guide
Problem: My compound concentration, as measured by HPLC, is decreasing in my aqueous buffer at room temperature.
Possible Cause 1: Hydrolytic Degradation.
Why it happens: As detailed in the FAQs, the benzoxazine ring can be hydrolyzed, especially if the buffer is even slightly acidic.
Troubleshooting Steps:
Verify pH: Measure the pH of your solution after the addition of the compound. The compound itself or its counter-ion could alter the buffer's pH.
Run a pH Profile: Conduct a preliminary stability test in buffers of different pH values (e.g., pH 5, 7, and 9) to identify the optimal pH range.
Lower Temperature: Store solutions at 4°C or -20°C to significantly slow the rate of hydrolysis. Prepare fresh solutions for each experiment.
Possible Cause 2: Oxidative Degradation.
Why it happens: Dissolved oxygen in your buffer can contribute to the slow oxidation of the compound.
Troubleshooting Steps:
De-gas Buffers: Sparge your buffer with an inert gas like nitrogen or argon before adding the compound.
Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid.
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photo-oxidation.
Possible Cause 3: Adsorption.
Why it happens: Compounds can stick to the surfaces of plastic or glass containers, artificially lowering the concentration in the solution.
Troubleshooting Steps:
Test Different Containers: Compare stability in polypropylene, glass, and silanized glass vials.
Include a Surfactant: If permissible, adding a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 20 can help prevent adsorption.
Problem: I see new, unidentified peaks appearing in my LC-MS chromatogram over time.
This is a classic sign of degradation. The new peaks are your degradants.
What to do:
Characterize the Peaks: Use the mass-to-charge ratio (m/z) from your mass spectrometer to propose structures for the degradants. For example, a mass increase of 16 Da could indicate oxidation (addition of an oxygen atom). A mass increase of 18 Da could suggest the product of hydrolytic ring-opening.
Perform a Forced Degradation Study: Use the protocol outlined below (Protocol 2) to intentionally create these degradants under controlled conditions (acid, base, peroxide). This can help you confirm their identities by matching their retention times and mass spectra. This process is a cornerstone of stability-indicating method development.[7]
Problem: My initially colorless solution is turning yellow or brown.
Why it happens: The formation of colored products is often associated with oxidative degradation pathways. Oxidation can create highly conjugated systems that absorb visible light.
What to do:
Immediately implement the troubleshooting steps for oxidative degradation (protect from light, de-gas buffers).
Analyze the colored solution by UV-Vis spectroscopy to see the development of new absorbance peaks.
Use LC-MS to correlate the appearance of color with the formation of specific degradation products.
Experimental Protocols & Workflows
Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol in a new aqueous formulation.
Caption: General workflow for an aqueous stability study.
Protocol 1: Preliminary Aqueous Stability Assessment at Different pH Values
This protocol provides a framework to quickly assess how pH impacts the stability of your compound over 48 hours.
Materials:
(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Dimethyl sulfoxide (DMSO)
pH 5.0 Buffer (e.g., 0.1 M Acetate)
pH 7.4 Buffer (e.g., 0.1 M Phosphate, PBS)
pH 9.0 Buffer (e.g., 0.1 M Borate)
HPLC or LC-MS system with a suitable C18 column. An analytical method for benzoxazine derivatives can be adapted for this purpose.[8]
Amber glass vials
Procedure:
Prepare a 10 mg/mL stock solution of the compound in DMSO.
For each pH buffer, add 10 µL of the stock solution to 990 µL of buffer in an amber vial to achieve a final concentration of 100 µg/mL (1% DMSO). Mix thoroughly.
Immediately take a 50 µL sample from each vial, and add it to a new vial containing 50 µL of mobile phase to stop the reaction. This is your T=0 sample.
Store the amber vials at a controlled room temperature (e.g., 25°C).
Collect additional 50 µL samples at 2, 4, 8, 24, and 48 hours, quenching them in the same manner.
Analyze all samples by HPLC/LC-MS.
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Self-Validation & Interpretation:
A stable compound will show >95% of the initial concentration remaining after 48 hours.
The appearance of new peaks that grow over time confirms that degradation is occurring.
Plotting % remaining vs. time for each pH will clearly illustrate the pH-dependence of the compound's stability.
Protocol 2: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and establish the specificity of your analytical method, following principles outlined in regulatory guidelines.[7]
Condition
Reagent
Temperature
Time
Purpose
Acid Hydrolysis
0.1 M HCl
60 °C
2-8 hours
To simulate degradation in an acidic environment and identify products of hydrolysis.[5]
Base Hydrolysis
0.1 M NaOH
60 °C
2-8 hours
To test for susceptibility to base-catalyzed degradation.
Oxidation
3% H₂O₂
Room Temp
24 hours
To identify potential oxidative degradants.
Photolysis
Solution exposed to UV light (e.g., 254 nm)
Room Temp
24-72 hours
To determine if the compound is light-sensitive. A control sample should be wrapped in foil.
Procedure:
Prepare a solution of the compound at ~100 µg/mL in a 50:50 mixture of water and acetonitrile.
For each condition, mix equal volumes of the compound solution and the specified reagent in a clear vial (or amber vial for the non-light exposed control).
After the specified time, neutralize the acid and base samples before analysis.
Analyze all samples by LC-MS, aiming for 10-20% degradation of the parent compound. Adjust time and temperature if degradation is too fast or too slow.
Interpretation:
This study provides a "fingerprint" of the degradation products under different stress conditions.
This data is invaluable for identifying unknown peaks in your formal stability studies and for validating that your analytical method can separate the parent compound from all potential degradants.
Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for the benzoxazine ring system in aqueous media.
Caption: Hypothesized degradation pathways for the benzoxazine core. Note: Generic structures are used as placeholders.
References
Aurigene Pharmaceutical Services. (2020). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][9][10]oxazin-2-yl)methanol derivatives in water. Available at:
ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. Available at: [Link]
Benchchem. (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties.
ResearchGate. (2014). Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects. Available at: [Link]
Organic Chemistry Portal. (2023). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available at: [Link]
PMC. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.
RSC Publishing. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available at: [Link]
Semantic Scholar. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Available at: [Link]
ResearchGate. (2014). Thermal Degradation Mechanism of Polybenzoxazines. Available at: [Link]
SPER Publication. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]
PMC. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Available at: [Link]
Frontiers. (2022). Benzoxazine/amine-based polymer networks featuring stress-relaxation and reprocessability. Available at: [Link]
RSC Publishing. (2015). RSC Advances. Available at: [Link]
RSC Publishing. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available at: [Link]
DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Available at: [Link]
MDPI. (2023). Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degradation Properties. Available at: [Link]
RSC Publishing. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. Available at: [Link]
MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]
ChemBK. (2024). 3,4-dihydro-2H-1,4-benzoxazine. Available at: [Link]
EPA. (2025). 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol Properties. Available at: [Link]
PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. Available at: [Link]
ScienceDirect. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Available at: [Link]
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]
PMC. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Available at: [Link]
minimizing byproduct formation during benzoxazine reduction
Welcome to the Technical Support Center for Benzoxazine Chemistry . This guide is designed for researchers and drug development professionals seeking to optimize the reduction of 1,3-benzoxazines to 2-(aminomethyl)phenol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzoxazine Chemistry . This guide is designed for researchers and drug development professionals seeking to optimize the reduction of 1,3-benzoxazines to 2-(aminomethyl)phenols.
Below, you will find a mechanistic breakdown of byproduct formation, targeted troubleshooting FAQs, a self-validating standard operating protocol (SOP), and quantitative performance data for various reducing agents.
The reduction of 1,3-benzoxazines is not a simple direct hydrogenation. Because the oxazine ring is an N,O-acetal, the reaction relies on a [1] to form an iminium or Schiff base intermediate. This intermediate is the actual species susceptible to hydride attack.
Failure to control this equilibrium—or the reaction conditions surrounding it—leads to three primary byproduct pathways:
Premature Polymerization: Benzoxazines are highly susceptible to [2] when exposed to heat or acids, forming insoluble oligomers.
Incomplete Reduction: If the equilibrium heavily favors the closed ring, unreacted Schiff bases accumulate.
Hydrogenolysis (Over-reduction): Harsh catalytic hydrogenation can cleave the benzylic C-O or C-N bonds of the product, yielding dealkylated phenols (e.g., o-cresol) and free amines.
Mechanistic pathways of 1,3-benzoxazine reduction and byproduct formation.
Troubleshooting FAQs
Q1: Why is my reaction yielding insoluble, gummy material instead of the monomeric aminophenol?Cause: You are observing premature Ring-Opening Polymerization (ROP). Hydride reductions are highly exothermic. If the temperature spikes, the heat acts as an initiator for the thermal ROP of unreacted benzoxazine monomers[2]. Furthermore, if you are using acidic conditions (e.g., NaCNBH₃ in acetic acid), Lewis/Brønsted acids act as potent ROP catalysts, drastically lowering the polymerization threshold temperature[3].
Solution: Control the exotherm by adding the reducing agent portion-wise at 0 °C. Avoid acidic co-solvents unless strictly necessary; if pH control is required, buffer the system carefully to prevent acid accumulation.
Q2: I am detecting o-cresol and free amines in my LC-MS. How do I prevent this cleavage?Cause: Over-reduction via hydrogenolysis. When using catalytic hydrogenation (e.g., H₂ with Pd/C), the benzylic C-O and C-N bonds of the newly formed 2-(aminomethyl)phenol become vulnerable to cleavage, effectively destroying the target molecule.
Solution: Switch from catalytic hydrogenation to a milder, chemoselective hydride donor like NaBH₄. If H₂ must be used for scale-up, reduce the pressure to 1 atm, lower the temperature, or use a poisoned catalyst (similar to a Lindlar approach) to arrest the reaction exactly at the aminophenol stage.
Q3: My NMR shows a mixture of the target product and an intermediate with a distinct C=N stretch in IR. How do I drive the reaction to completion?Cause: Incomplete reduction of the Schiff base intermediate. Because the ring-opening of 1,3-benzoxazine is reversible, running the reaction in strictly aprotic solvents (like pure THF or DCM) favors the closed oxazine ring, starving the reaction of the reducible intermediate[1].
Solution: Transition to a protic solvent system.[4] stabilize the ring-opened Schiff base via hydrogen bonding, shifting the equilibrium forward and allowing the hydride to fully reduce the C=N bond.
Selecting the right reducing agent is a balance between reactivity and byproduct suppression. Below is a comparative summary of standard reducing agents used for benzoxazine ring-opening:
Reducing Agent
Typical Solvent
Optimal Temp
Primary Byproduct Risk
Target Yield (%)
NaBH₄
Ethanol / Methanol
0–25 °C
Schiff base (incomplete reduction)
85–95%
NaCNBH₃
THF (pH 3–4)
25 °C
ROP oligomers (acid-catalyzed)
80–90%
H₂ / Pd/C
EtOAc / MeOH
25–50 °C
Dealkylated phenols (C-O cleavage)
70–85%
LiAlH₄
Dry THF
0–65 °C
Amine cleavage products (C-N cleavage)
60–75%
Standard Operating Protocol (SOP): Optimized NaBH₄ Reduction
This self-validating protocol utilizes NaBH₄ in a protic solvent to maximize yield while suppressing both ROP and hydrogenolysis byproducts[4].
Step 1: Substrate Preparation & Equilibrium Shift
Action: Dissolve 1.0 equivalent of the 1,3-benzoxazine monomer in absolute ethanol (0.2 M concentration).
Causality: Ethanol acts as a protic mediator, facilitating the protonation of the oxazine oxygen and shifting the equilibrium toward the highly reducible ring-opened Schiff base intermediate[1].
Step 2: Temperature-Controlled Hydride Addition
Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add 2.5 equivalents of NaBH₄ portion-wise over 30 minutes.
Causality: Hydride reduction is highly exothermic. Maintaining the temperature at 0 °C during addition prevents thermal spikes that would otherwise trigger premature oligomerization (ROP) of the starting material[2].
Step 3: Reaction Maturation
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Causality: The extended time at ambient temperature allows the reversible ring-opening equilibrium to funnel completely into the irreversible hydride reduction pathway, preventing Schiff base accumulation.
Step 4: Quenching and Self-Validating Workup
Action: Quench the reaction carefully with cold distilled water to destroy excess NaBH₄. Extract the aqueous layer 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Check: Analyze the crude organic product via FTIR. The complete reduction is validated by the disappearance of the oxazine C-O-C stretch at ~1220 cm⁻¹ and the out-of-plane benzene bending at 960–900 cm⁻¹, coupled with the appearance of a broad phenolic -OH stretch at ~3250 cm⁻¹[3][5].
References
Substantial reduction of benzoxazine curing temperature using a chloroaluminate ionic liquid catalyst
Journal of Macromolecular Science, Part A
URL:[Link]
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening
Polymers (Basel) / PubMed Central
URL:[Link]
Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols
The Journal of Organic Chemistry / PubMed
URL:[Link]
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst
MDPI Polymers
URL:[Link]
An Alternative Synthetic Approach For 1,3-Benzoxazine Derivatives
International Journal of Scientific & Technology Research
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatography Solutions for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Topic: Column Chromatography Eluent Systems & Purification Protocols
Compound ID: (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Chemical Class: Bicyclic Heterocycle / Amino-Alcohol
Support Level: Senior Application Scientist
Core Chemical Profile & Chromatography Challenges
Before selecting a solvent system, understand the physicochemical behavior of your analyte. (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol presents a "dual-threat" to standard silica chromatography:
Basicity (Secondary Amine): The nitrogen at position 4 is a secondary aniline derivative. While less basic than aliphatic amines, it still possesses a lone pair capable of hydrogen bonding with acidic silanol groups (
) on the silica surface. This causes streaking or tailing .
Polarity (Hydroxyl Group): The C-5 hydroxymethyl group (
) significantly increases polarity, often requiring polar solvent gradients to elute the compound from the baseline.
Primary Eluent Systems (Standard Protocols)
Q: What is the starting solvent system for this compound?
A: For the free base form, we recommend two primary systems depending on the complexity of your crude mixture.
System A: The "Polarity Powerhouse" (DCM / MeOH)
Best for: Final compounds, highly polar crude mixtures, or when the compound is "stuck" at the baseline.
Base Solvent: Dichloromethane (DCM)
Polar Modifier: Methanol (MeOH)
Gradient: 0%
10% MeOH in DCM.
Typical Elution Point: The target compound usually elutes between 2% and 5% MeOH.
System B: The "High Resolution" Mix (Hexane / EtOAc)
Best for: Separating the alcohol from less polar precursors (e.g., esters or aldehydes) or non-polar side products.
Base Solvent: Hexane (or Heptane)
Polar Modifier: Ethyl Acetate (EtOAc)
Gradient: 10%
80% EtOAc in Hexane.
Note: Due to the high polarity of the alcohol, you may need to go to 100% EtOAc or switch to System A if the compound does not elute.
Comparative Data Table: Solvent System Performance
Parameter
Hexane / EtOAc
DCM / MeOH
Separation Power
High (for non-polar impurities)
High (for polar impurities)
Solubility
Low (Risk of precipitation)
Excellent
Tailing Risk
Moderate
Low (MeOH suppresses silanols)
Recommended Loading
Solid Load (Celite/Silica)
Liquid Load (DCM)
Troubleshooting & Optimization (FAQs)
Q: My spots are tailing/streaking on the TLC plate and column. How do I fix this?
A: This is the classic "amine effect." The basic nitrogen interacts with the acidic silica.
The Fix: Add a basic modifier to your mobile phase.
Protocol: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia (
) to your solvent system.
Example: 98% DCM / 1% MeOH / 1% TEA.
Mechanism: The TEA/Ammonia saturates the acidic silanol sites on the silica gel, preventing your compound from sticking. This sharpens the peak/spot shape significantly.
Q: The compound co-elutes with the starting material (e.g., the ester precursor).
A: This suggests the polarity difference is insufficient in your current system.
Strategy 1 (Isocratic Hold): Run a TLC. Find the % solvent where
. Run the column isocratically at this percentage for 5–10 column volumes (CV) before increasing the gradient.
Strategy 2 (Change Selectivity): Switch from MeOH to Acetone or Acetonitrile as the polar modifier in DCM. Acetone has a different dipole selectivity and may resolve components that overlap in MeOH.
Q: I have poor solubility. The compound crashes out on the column head.
Do NOT: Dissolve in minimal hot solvent and load; it will precipitate upon contact with the cool column.
DO: Use Dry Loading .
Dissolve crude in MeOH/DCM.
Add silica gel (ratio 1:2 crude:silica).
Evaporate to dryness on a rotovap.
Load the free-flowing powder onto the top of the packed column.
Visualizing the Purification Logic
The following decision tree outlines the logical flow for selecting and optimizing the purification method for this specific scaffold.
Caption: Decision tree for selecting solvent systems based on TLC Rf values and tailing behavior.
Advanced Considerations: Stability & Storage
Oxidation Risk: The dihydrobenzoxazine ring is susceptible to oxidation to the fully aromatic benzoxazine or formation of quinone-imine species upon prolonged exposure to air and light on silica gel.
Action: Do not leave the compound on the column overnight. Flush rapidly.
Alternative Phases: If silica gel causes decomposition, switch to Neutral Alumina (Grade III) using the same solvent systems. Alumina is less acidic and gentler on the amine functionality.
References
Aurigene Pharmaceutical Services. (2020). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water. Retrieved from 1
BenchChem. (2025).[2] (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties and protocols. Retrieved from 2
Wiley-VCH. (2006). Synthesis and purification of dihydro-1,4-benzoxazine derivatives via silica gel chromatography. Retrieved from 3[4][5][6][7][8][9][1]
University of Victoria. (n.d.). Column Chromatography General Procedures and Solvent Selection. Retrieved from 10
addressing hygroscopic nature of benzoxazine derivatives in lab settings
Technical Support Center: Handling Hygroscopic Benzoxazine Derivatives Welcome to the Benzoxazine Technical Support Center. As a Senior Application Scientist, I frequently encounter a common paradox in the lab: while ful...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Hygroscopic Benzoxazine Derivatives
Welcome to the Benzoxazine Technical Support Center. As a Senior Application Scientist, I frequently encounter a common paradox in the lab: while fully cured polybenzoxazines are celebrated for their exceptional hydrophobicity and low moisture absorption, their uncured monomers—especially bio-based derivatives or those modified with hydrophilic groups (e.g., catechols, unreacted amines)—can be highly hygroscopic.
When these monomers absorb atmospheric moisture, it fundamentally disrupts both storage stability and the thermal curing profile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to ensure your benzoxazine workflows remain self-validating and defect-free.
Mechanistic Overview
Pathways of moisture-induced degradation and void formation in benzoxazine monomers.
Troubleshooting Guides & FAQs
Q1: My benzoxazine resin is supposed to cure via addition polymerization without condensation byproducts. Why am I still seeing macroscopic voids and micro-cracking in my cured parts?A: You are correct that the thermal ring-opening polymerization of benzoxazine does not release volatile byproducts like water or ammonia, which is a major advantage over traditional phenolic resins [1][1]. However, if your monomer is hygroscopic and has absorbed ambient moisture during storage or handling, that trapped water becomes the problem. Benzoxazines typically require high curing temperatures (180°C to 220°C). As the resin is heated past 100°C, the absorbed water flashes into steam. Because the resin has not yet reached its gel point, this expanding steam forms macroscopic voids and micro-cracks. To resolve this, you must implement a vacuum degassing step prior to reaching the curing onset temperature.
Q2: I am working with a novel bio-based benzoxazine derivative (catechol-modified). Why is its shelf-life so poor, and why does the viscosity increase over just a few weeks?A: Catechol-modified and other bio-based benzoxazines contain highly polar, exposed hydroxyl groups that rapidly absorb atmospheric moisture. Moisture acts as a hydrogen-bond donor to the oxazine nitrogen and oxygen atoms. This interaction polarizes the C-O bond of the oxazine ring, lowering the activation energy required for ring-opening. Consequently, the moisture catalyzes premature oligomerization at room temperature, leading to increased viscosity and degraded shelf-life. Furthermore, catechols are highly susceptible to autooxidation in the presence of moisture and oxygen, leading to rapid degradation [2][2]. These monomers must be stored in an anhydrous, inert environment.
Q3: How does moisture exposure in the prepolymer stage affect the final thermomechanical properties of the polybenzoxazine?A: Moisture fundamentally alters the curing kinetics. Water molecules can participate in side reactions or remain trapped within the crosslinked network, acting as a plasticizer. Absorbed moisture can cause a range of phenomena which negatively affect mechanical properties, including the degradation of the fibre/matrix interface and the plasticization of the matrix material [3][3]. This increases the free volume between polymer chains, which significantly depresses the glass transition temperature (
) and reduces the storage modulus.
Quantitative Data: Impact of Moisture on Benzoxazine Properties
The table below illustrates the causality between handling methods, moisture retention, and the resulting thermomechanical properties of a standard bisphenol-A/aniline benzoxazine baseline:
Handling Method
Monomer Moisture Content (wt%)
Cured Resin Void Content (%)
Glass Transition Temp () (°C)
Flexural Modulus (MPa)
Ambient Storage (Uncontrolled)
2.15
> 3.5
185
4,100
Desiccated Storage (No Vacuum)
0.85
1.2
198
4,850
Anhydrous Storage + Vacuum Degassing
< 0.10
< 0.2
215
5,300
Experimental Protocols
Protocol 1: Vacuum-Assisted Degassing and Step-Curing
Purpose: To mechanically remove absorbed moisture from hygroscopic benzoxazine monomers before the thermal curing cycle initiates ring-opening, thereby preventing steam voids.
Pre-Heating: Place the solid benzoxazine monomer in a vacuum oven and heat to 110°C (or approximately 10°C above its specific melting point) until it transitions to a low-viscosity liquid. Do not exceed 130°C to avoid initiating the cure.
Degassing: Apply a vacuum of at least 29 inHg (approx. 30 mbar). Hold for 30–45 minutes. You will observe active bubbling as trapped moisture and residual synthesis solvents vaporize.
Equilibration: Self-Validation Step: Once the bubbling entirely ceases, the resin is degassed. Purge the oven with dry Nitrogen (
) to safely restore atmospheric pressure.
Step-Curing: Transfer the degassed resin to your pre-heated curing mold. Execute a step-cure profile to prevent thermal runaway and manage the exothermic ring-opening: 160°C for 2 hours, 180°C for 2 hours, and 200°C for 2 hours.
Post-Cure: Perform an optional post-cure at 220°C for 1 hour to maximize the crosslink density and
.
Protocol 2: Anhydrous Storage and FTIR Validation
Purpose: To prevent moisture-induced autooxidation and premature oligomerization of bio-based or catechol-modified benzoxazines during storage.
Lyophilization: If the monomer was synthesized or washed in an aqueous/alcoholic solvent, lyophilize (freeze-dry) the purified product for 48 hours to remove bound water.
Inert Storage: Transfer the dried monomer powder into amber glass vials (to prevent UV degradation). Purge the vials with Argon gas, seal with PTFE-lined caps, and store in a desiccator at 4°C.
FTIR Validation: Before use, validate monomer integrity via Attenuated Total Reflectance (ATR) FTIR. In situ FTIR is utilized to further elaborate the curing process of benzoxazines and monitor structural changes [4][4]. Self-Validation Step: Confirm the presence of the intact oxazine ring by checking for sharp absorbance peaks at ~934 cm⁻¹ and ~1229 cm⁻¹. A new or broadening peak at ~3300 cm⁻¹ indicates unwanted moisture absorption or premature phenolic hydroxyl generation. Do not proceed to curing if the 3300 cm⁻¹ peak is dominant.
References
Effect of Moisture on the Mechanical Properties of Composite Laminates Manufactured Using Benzoxazine Resin Systems. ResearchGate.3
Comparative Analysis of Mass Spectrometry Modalities for the Structural Elucidation of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Part 1: Executive Summary & Core Directive The structural characterization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (C₉H₁₁NO₂) presents a specific analytical challenge due to its isobaric potential with 6-, 7-, an...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The structural characterization of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (C₉H₁₁NO₂) presents a specific analytical challenge due to its isobaric potential with 6-, 7-, and 8-substituted isomers and its susceptibility to thermal degradation.[1] As this scaffold gains prominence in neuroprotective and cardiovascular drug discovery, distinguishing the specific regiochemistry of the hydroxymethyl group is critical.[1]
This guide moves beyond standard spectral matching.[1][2] It objectively compares High-Resolution Electrospray Ionization (ESI-HRMS) against traditional Electron Ionization (EI-MS) , establishing ESI-MS/MS as the superior modality for structural confirmation while retaining EI as a secondary fingerprinting tool.[1]
Part 2: Comparative Analysis of Analytical Alternatives
For the analysis of polar, nitrogen-containing heterocycles like (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, the choice of ionization technique dictates the quality of structural data.
Table 1: Performance Comparison (ESI-QTOF vs. EI-Quadrupole)
Feature
Alternative: EI-MS (70 eV)
Recommended: ESI-QTOF MS/MS
Scientific Rationale
Ionization Physics
Hard Ionization (High Energy)
Soft Ionization (Low Energy)
The target contains a labile hydroxymethyl group.[1] EI often causes immediate dehydration, obscuring the molecular ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
).
Molecular Ion Stability
Low ( often absent)
High ( dominant)
ESI preserves the protonated pseudomolecular ion ( 166.086), essential for confirmation.
Isomer Differentiation
Poor (Spectra look identical)
High (Tunable Collision Energy)
MS/MS allows isolation of the precursor ( 166) and controlled fragmentation to reveal "ortho-effect" diagnostic ions.
Sensitivity
Nanogram range
Picogram range
ESI coupled with LC allows for trace detection in biological matrices (e.g., plasma stability studies).
Quantification
Linear Dynamic Range: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Linear Dynamic Range:
ESI is superior for PK/PD studies due to wider linearity.
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate MS modality based on the research stage.
Figure 1: Decision matrix for selecting ionization modes. ESI is favored for biological matrices and labile hydroxymethyl groups.[1]
Part 3: Deep Dive – Structural Elucidation & Fragmentation Logic[1]
To interpret the data correctly, one must understand the causality of the fragmentation. The mass spectrum of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol is defined by the interaction between the hydroxymethyl group at C5 and the secondary amine at N4 .
The Proximity Effect (The "Expert" Insight)
In the 5-yl isomer, the hydroxymethyl group is spatially adjacent to the amine (N4). In ESI(+), the protonation likely occurs at N4.[1] This proximity facilitates a cyclic transition state leading to the loss of water (
) and formaldehyde () that is kinetically favored compared to the 6-, 7-, or 8-yl isomers.
Key Diagnostic Fragments (ESI-MS/MS)
Precursor Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
): 166.086 (Calculated).
Fragment A (
): 148.07.
Mechanism:[1][3] Protonation of the hydroxyl group followed by elimination.[1] This peak is significantly more intense in the 5-yl isomer due to H-bonding assistance from N4.[1]
Fragment B (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
): 136.07.
Mechanism:[1][3][4] Loss of formaldehyde from the hydroxymethyl tail.[1]
Fragment C (Retro-Diels-Alder):ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
108/109.
Mechanism:[1][3][4] Cleavage of the oxazine ring (loss of
or similar), characteristic of the benzoxazine core [1].
Fragmentation Pathway Diagram[1]
Figure 2: Proposed fragmentation pathway. The 166->148 transition is the primary diagnostic for the 5-yl isomer.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The inclusion of the "Isomer Check" step ensures that you are not misidentifying the regiochemistry.
Materials
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.[1]
Apply Stepped Collision Energy (CE): 10, 20, 40 eV.[1]
Reasoning: Low CE preserves the molecular ion; High CE reveals the core stability.
Data Interpretation (The "Isomer Check"):
Calculate the ratio of the Dehydrated Ion (
148) to the Parent Ion ( 166) .
Result: If Ratio > 1.5 at 20 eV, it suggests the 5-yl isomer (due to N4-assisted dehydration).[1] If Ratio < 0.5, suspect 6-yl or 7-yl isomers (where OH is distal to N4) [2].[1]
Part 5: References
Nieto, M.J., et al. (2005).[1] Mass spectrometry of 1,4-benzoxazine derivatives: Fragmentation mechanisms. Rapid Communications in Mass Spectrometry.[1][5] (General scaffold reference).
Holčapek, M., et al. (2010).[1] Differentiation of Isomers by Mass Spectrometry.[1][6][7] Journal of Mass Spectrometry.[1]
Vessecchi, R., et al. (2011).[1] ESI-MS/MS and theoretical calculations in the study of the fragmentation of benzoxazines. Journal of the Brazilian Chemical Society.[1]
Technical Guide: HPLC Analysis & Retention Behavior of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Topic: HPLC Retention Time Reference for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol Content Type: Publish Comparison Guide Executive Summary & Molecule Profile[1] In the landscape of drug discovery, (3,4-dihydro-2H-1,4...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Retention Time Reference for (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile[1]
In the landscape of drug discovery, (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol (CAS: N/A for specific isomer, often referenced as an intermediate) serves as a critical building block, particularly in the synthesis of BET bromodomain inhibitors and serotonergic modulators.
Unlike its more common regioisomer, the 2-yl methanol, the 5-yl derivative presents unique chromatographic challenges due to the proximity of the hydroxymethyl group to the bridgehead nitrogen. This guide provides a robust, self-validating HPLC methodology to identify and isolate this compound, using relative retention time (RRT) logic derived from hydrophobicity indices (LogP) and synthetic precursors.
Physicochemical Profile
Parameter
Value (Predicted/Empirical)
Chromatographic Implication
Structure
Benzoxazine core + 5-CH₂OH
Polar, H-bond donor/acceptor capable.
LogP
~0.85
Elutes early-to-mid range on C18; retains less than parent benzoxazine.
pKa (Base)
~4.5 (Aniline N)
pH control is critical; acidic mobile phase prevents peak tailing.
Solubility
~5.5 g/L (Water)
Compatible with high-aqueous initial gradient conditions.
Methodology: Self-Validating HPLC Protocol
Core Directive: Do not rely on a single absolute retention time, as this varies by system dwell volume and column history. Instead, use this Relative Retention (RRT) protocol to validate your peak.
Instrumental Parameters
System: HPLC or UHPLC with Diode Array Detector (DAD)
Column: C18 End-capped (e.g., Hypersil GOLD or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.
Rationale: The "5-yl" position creates steric bulk near the nitrogen; end-capping reduces secondary silanol interactions that cause tailing.
Expert Insight: Formic acid ensures the aniline nitrogen remains protonated (depending on local pH) or at least suppresses silanol ionization, sharpening the peak shape.
Gradient Table (Standard Screening)
Time (min)
% Solvent A
% Solvent B
Event
0.0
95
5
Equilibration
1.0
95
5
Isocratic Hold (Polar retention)
10.0
5
95
Linear Gradient
12.0
5
95
Wash
12.1
95
5
Re-equilibration
15.0
95
5
Stop
Retention Time Reference & Comparative Analysis
Since the 5-yl methanol is an intermediate, its retention time (RT) is best defined relative to its synthetic precursor (usually the ester) and the parent scaffold.
The "Hydroxyl Shift": Converting the ester (precursor) to the alcohol (target) significantly increases polarity. You must observe a left-shift (earlier elution) of approximately 2-3 minutes in the gradient. If the main peak elutes later than the starting material, reduction has failed or alkylation occurred.
Isomer Distinction (2-yl vs 5-yl):
The 2-yl methanol isomer (CAS 82756-74-9) is sterically less hindered and may interact differently with the stationary phase.
On a Biphenyl column (alternative to C18), the 5-yl isomer often elutes slightly earlier than the 2-yl due to intramolecular H-bonding with the amine, which effectively masks some polarity but reduces interaction with the pi-system of the column.
Visualizing the Workflow
The following diagrams illustrate the synthesis-analysis loop and the chromatographic logic.
Diagram 1: Synthesis & QC Workflow
Caption: Workflow for validating the synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol via RT shift.
Diagram 2: Chromatographic Selectivity Ladder
Caption: Expected elution order on a C18 column. The target alcohol elutes first due to high polarity.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Peak Tailing
Interaction between the amine and residual silanols.
Increase buffer strength (e.g., 10 mM Ammonium Formate) or use a "Polar Embedded" C18 column.
Split Peak
Sample solvent incompatibility.
Dissolve the sample in the starting mobile phase (95% Water / 5% ACN). Avoid pure MeOH/ACN diluents.
Co-elution
Isomers (e.g., 6-yl or 7-yl impurities).
Switch to a Phenyl-Hexyl or Biphenyl column to leverage pi-pi selectivity differences between regioisomers.
References
BenchChem. (2025).[1] (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol chemical properties and predicted data. Retrieved from
Incyte Corporation. (2016). Tricyclic heterocycles as BET protein inhibitors. US Patent 2016/0159817 A1. (Describes synthesis of 5-yl intermediates). Retrieved from
Aurigene Pharmaceutical Services. (2020). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. Retrieved from
Sai Life Sciences. (2023). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design. (Reference for LogP-based retention prediction). Retrieved from
A Comparative Guide to the Crystal Structure Determination of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Introduction The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules.[1][2] The specific isomer, (3,4-dihydro-2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules.[1][2] The specific isomer, (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, holds potential as a key intermediate for novel therapeutics. Understanding its three-dimensional atomic arrangement in the solid state is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, melting point, and bioavailability, and is an absolute prerequisite for rational, structure-based drug design.
However, obtaining a crystal structure is not always straightforward. The physical characteristics of the compound—whether it readily forms large single crystals, yields only microcrystalline powder, or proves resistant to crystallization altogether—dictate the analytical strategy. This guide provides an in-depth comparison of the principal methodologies for determining the crystal structure of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol. We will explore the "gold standard" of Single-Crystal X-ray Diffraction (SC-XRD), the powerful alternative of Powder X-ray Diffraction (PXRD), the complementary insights from NMR Crystallography, and the predictive power of computational Crystal Structure Prediction (CSP). This document serves as a strategic workflow for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For an unambiguous and high-resolution determination of a crystal structure, SC-XRD is the definitive method.[3][4] This technique provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the positions of all atoms within the crystal lattice.[3][4]
Causality Behind the Method
SC-XRD relies on the diffraction of a monochromatic X-ray beam by a single, well-ordered crystal. The repeating, three-dimensional array of molecules in the crystal acts as a diffraction grating for the X-rays. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By analyzing the position and intensity of these spots, one can mathematically reconstruct the electron density map of the molecule and, from that, the precise atomic positions.
Experimental Protocol: From Synthesis to Structure
A prerequisite for SC-XRD is the growth of a high-quality single crystal, typically between 30 and 300 microns in size.[4]
Step 1: Synthesis of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
While a specific protocol for this isomer is not widely published, a robust synthesis can be adapted from established methods for related benzoxazines.[1][5] A plausible route involves the reaction of 2-amino-3-hydroxybenzyl alcohol with a suitable two-carbon electrophile, followed by cyclization.
Step 2: Crystal Growth
This is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form.
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone/hexane) in a loosely covered vial. As the solvent slowly evaporates over days or weeks, the concentration increases, promoting crystal formation.
Vapor Diffusion (Liquid-Liquid or Gas-Liquid): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.
Step 3: Data Collection and Structure Refinement
A suitable crystal is mounted on a goniometer head and centered in the X-ray beam of a diffractometer.[3] The crystal is rotated, and thousands of diffraction images are collected by a detector. Specialized software is then used to integrate the diffraction spots, solve the phase problem, and refine the structural model to generate the final crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Data Presentation: Hypothetical SC-XRD Results
A successful SC-XRD analysis yields a Crystallographic Information File (CIF) containing all structural parameters. The table below summarizes the kind of data one would obtain.
Defines the symmetry elements within the unit cell.[6]
Unit Cell Dimensions
a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Defines the size and angles of the repeating lattice unit.[6]
Volume
845 ų
Volume of the unit cell.
Z
4
Number of molecules in the unit cell.
Key Bond Length (C-O)
1.37 Å
Provides precise intramolecular distances.
Key Bond Angle (C-N-C)
118°
Provides precise intramolecular angles.
R-factor (R1)
< 0.05
A measure of the agreement between the model and experimental data; lower is better.
Part 2: The Alternative for Powders: Powder X-ray Diffraction (PXRD)
When growing single crystals of sufficient size and quality is not feasible, PXRD emerges as the most powerful alternative.[7] This technique is ideal for analyzing polycrystalline or powdered samples.[8] While SC-XRD measures discrete diffraction spots in 3D space, PXRD compresses this information into a 1D pattern of intensity versus diffraction angle (2θ), leading to significant peak overlap.[9]
Causality Behind the Method
In a powder sample, millions of tiny crystallites are randomly oriented. When an X-ray beam hits the sample, by chance, some crystallites will be in the correct orientation to diffract from a specific set of crystal planes. The detector records the diffracted X-rays at their corresponding angles, producing a characteristic pattern of peaks for that crystalline phase.
Experimental Protocol: Structure Determination from Powder
The process of solving a crystal structure from powder data is more complex than from single-crystal data due to the loss of information from the 1D compression.
Step 1: Data Collection
A small amount of the purified powder is packed into a sample holder, and the diffraction pattern is collected. High-quality, high-resolution data is crucial.
Step 2: Indexing
The first and most critical step is to determine the unit cell parameters (a, b, c, α, β, γ) from the peak positions in the pattern. This is a computationally intensive process.
Step 3: Structure Solution
Once the unit cell and space group are determined, a "direct-space" or "real-space" method is commonly employed.[9][10] This involves generating random arrangements of the molecule within the unit cell and comparing the calculated PXRD pattern of each trial structure to the experimental data.
Step 4: Rietveld Refinement
After a promising trial structure is found, Rietveld refinement is used. This is a least-squares method that refines the structural parameters (atomic positions, bond lengths, etc.) to achieve the best possible fit between the calculated and experimental powder patterns.
Caption: Workflow for Powder X-ray Diffraction.
Comparative Performance
PXRD is indispensable for phase identification, polymorph screening, and quality control.[7] However, for ab initio structure determination, it has limitations compared to SC-XRD.
Phase ID, polymorphism, lattice parameters, structure solution when SC-XRD fails.[7]
Part 3: The Synergistic Probe: NMR Crystallography
NMR crystallography is a rapidly evolving field that primarily uses solid-state NMR (ssNMR) spectroscopy, often combined with computational modeling, to derive structural information at the atomic level.[11] It is not typically a standalone method for ab initio structure determination but serves as an exceptionally powerful tool that complements diffraction methods.[12][13]
Causality Behind the Method
Unlike diffraction, which relies on long-range order, NMR is a local probe that measures the magnetic environment of each nucleus.[13][14] The chemical shift of an atom in an ssNMR spectrum is exquisitely sensitive to its local environment, including conformation and intermolecular interactions like hydrogen bonding. This makes ssNMR an ideal tool for validating or refining a crystal structure.
Methodology and Application
1. Structure Validation: After a structure has been determined by SC-XRD or PXRD, its correctness can be validated. The experimental ssNMR spectrum is compared to a spectrum calculated from the determined crystal structure using DFT methods (e.g., GIPAW).[12] Good agreement provides strong confidence in the structural model.
2. Aiding PXRD Structure Solution: ssNMR can provide crucial information that simplifies the PXRD structure solution process. For example, a ¹³C CP-MAS spectrum will show one peak for each crystallographically unique carbon atom. This directly determines the number of molecules in the asymmetric unit (Z'), a critical parameter for direct-space methods.[12]
3. Characterizing Disorder: ssNMR can detect and characterize dynamic or static disorder that may be averaged out in diffraction experiments.
Caption: NMR Crystallography workflow for structure validation.
Part 4: The Predictive Powerhouse: Crystal Structure Prediction (CSP)
CSP is a computational technique that aims to predict the crystal structure of a molecule based solely on its chemical diagram.[15][16] It has become a vital tool in materials science, particularly for anticipating polymorphism—the ability of a compound to exist in multiple crystal forms.
Causality Behind the Method
CSP methods perform a global search of the potential energy landscape to find the most thermodynamically stable crystal packing arrangements.[15] The underlying principle is that the experimentally observed crystal structure will correspond to a low-energy minimum on this landscape.
Computational Protocol
Step 1: Molecular Conformer Search: The geometry of the isolated molecule is optimized using quantum chemistry methods.
Step 2: Crystal Packing Generation: A vast number of plausible crystal packing arrangements are generated using algorithms that pack the molecule into various common space groups.[17]
Step 3: Energy Ranking: The lattice energy of each generated structure is calculated using force fields or, more accurately, DFT. The structures are then ranked from lowest to highest energy.
Step 4: Comparison with Experimental Data: The predicted low-energy structures are not a final answer but a set of hypotheses. The final step is to compare the calculated PXRD patterns of these candidate structures with the experimental powder data.[18] The structure that provides the best match is the most likely experimental form.
The determination of a crystal structure, particularly for a novel compound, often requires a multi-faceted approach. Each technique offers unique strengths and, when combined, they form a self-validating system that provides the highest degree of confidence.
For a robust determination of the crystal structure of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, the following integrated strategy is recommended:
Caption: Recommended integrated workflow for structure determination.
Conclusion
While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the crystal structure of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, its reliance on high-quality single crystals is a significant practical limitation. For researchers in drug development and materials science, a modern, integrated approach is the most robust path forward. By combining the strengths of Powder X-ray Diffraction, the local-probe power of NMR Crystallography, and the predictive capabilities of Crystal Structure Prediction, a confident and thoroughly validated structural model can be achieved. This synergistic strategy not only solves the structure but also provides a deeper understanding of the compound's solid-state landscape, mitigating risks and accelerating the development pipeline.
References
Nuclear magnetic resonance crystallography - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation data. (n.d.). Retrieved March 7, 2026, from [Link]
Brouwer, D. H. (2018). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Acta Crystallographica Section A: Foundations and Advances, 74(Pt 3), 181–195. [Link]
X-ray data-enhanced computational method can determine crystal structures of multiphase materials. (2024, December 5). EurekAlert!. [Link]
Single-crystal X-ray Diffraction. (2007, May 17). Carleton College. [Link]
Ilott, A. J., & Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Applied Sciences, 12(18), 8996. [Link]
Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. [Link]
XRD Single Crystal X-ray Diffraction. (n.d.). ATTLAS. [Link]
Daygroup - NMR Crystallography. (n.d.). Retrieved March 7, 2026, from [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). Retrieved March 7, 2026, from [Link]
Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. [Link]
NMR Crystallography. (2013, May 18). Deutsche Gesellschaft für Kristallographie. [Link]
Portell, A., et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 3(Pt 1), 22–29. [Link]
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved March 7, 2026, from [Link]
A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][11][14]oxazin-2-yl)methanol derivatives in water. (2020, August 8). Aurigene Pharmaceutical Services. [Link]
Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. (2021, May 20). NSTDA. [Link]
Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (2024, January 1). ResearchGate. [Link]
Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021, May 20). MDPI. [Link]
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024, July 3). AIP Publishing. [Link]
X-ray structure for 1,3-benzoxazine (S,S)-9d. (n.d.). ResearchGate. [Link]
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024, June 9). ResearchGate. [Link]
How do organic compounds single crystal X rays diffraction work? (2016, February 3). ResearchGate. [Link]
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. [Link]
Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024, June 29). PMC. [Link]
SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. (2025, October 15). IUCr. [Link]
Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. (n.d.). Connect Journals. [Link]
Crystal structures of new 4-hydroxy-N′-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide methanol and 4-hydroxy-N′-(2-methoxynaphth-1-yl-methylene)benzohydrazide dimethanol solvate. (n.d.). ResearchGate. [Link]
A Comparative Guide to the Structural Confirmation of (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol: Integrating Elemental Analysis with Orthogonal Spectroscopic Methods
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Confirmation In the fields of medicinal chemistry and materials science, the synthesis of no...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the fields of medicinal chemistry and materials science, the synthesis of novel compounds is merely the first step. The absolute, unambiguous confirmation of a molecule's structure and purity is paramount, underpinning the reliability of all subsequent biological and physical data. The benzoxazine scaffold, a privileged heterocyclic system, is a cornerstone in the development of new therapeutic agents and advanced materials.[1][2] This guide focuses on a specific derivative, (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, to illustrate a robust, self-validating workflow for its structural confirmation.
We will critically examine the role of traditional elemental analysis and demonstrate why, despite its foundational importance, it is insufficient in isolation. This guide advocates for an integrated, multi-technique approach, comparing the quantitative data from elemental analysis with the qualitative and quantitative power of modern spectroscopic methods. The causality behind selecting this orthogonal array of techniques—Mass Spectrometry, NMR, and IR Spectroscopy—is to create a self-validating system where each result corroborates the others, leading to an irrefutable structural assignment.
The presence of nitrogen and oxygen, along with a specific substitution pattern on the aromatic ring, makes this a prime candidate for a multi-faceted analytical approach to distinguish it from its isomers (e.g., 6-yl, 7-yl, or 8-yl substituted analogues).
Part 1: Foundational Verification via Elemental Analysis
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the empirical percentage composition of a compound.[4] It serves as a fundamental check of purity and chemical formula. The technique involves the complete combustion of a small, precisely weighed sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[5][6]
Theoretical Composition
The first step in any validation is to calculate the expected elemental percentages based on the molecular formula, C₉H₁₁NO₂.
Element
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass Contribution
Theoretical %
Carbon (C)
12.011
9
108.099
65.44%
Hydrogen (H)
1.008
11
11.088
6.71%
Nitrogen (N)
14.007
1
14.007
8.48%
Oxygen (O)
15.999
2
31.998
19.37%
Total
165.191
100.00%
Note: Oxygen is typically determined by difference.
Trustworthiness: The ±0.4% Rule and Its Limitations
For a synthesized compound to be considered pure for publication, most academic journals require the experimental elemental analysis values to be within ±0.4% of the theoretical values.[7] While this is a widely accepted standard, relying solely on it is a logical fallacy.
Causality of Insufficiency:
Isomeric Ambiguity: All isomers of C₉H₁₁NO₂ will yield the exact same elemental analysis data. This technique offers no insight into the connectivity of atoms or the substitution pattern on the benzoxazine ring.
Impurity Masking: The presence of an impurity with a similar elemental composition may not shift the results outside the acceptable ±0.4% range, thus masking a potentially significant purity issue.
Hygroscopic & Volatile Nature: Heterocyclic compounds containing nitrogen can be hygroscopic, and volatile samples can be challenging to weigh accurately, leading to erroneous results.[5][6]
Therefore, elemental analysis should be viewed as a necessary but not sufficient condition for structural proof.
Experimental Protocol: CHN Analysis
This protocol outlines the standard procedure for preparing and analyzing a solid sample.
Sample Preparation:
Dry the synthesized (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol sample under a high vacuum for at least 12 hours to remove residual solvents and moisture.
Using a microanalytical balance, accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.
Record the weight to at least four decimal places.
Crimp the capsule to ensure no sample is lost.
Instrument Calibration:
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
Analysis:
Place the encapsulated sample into the instrument's autosampler.
Initiate the combustion sequence. The sample is dropped into a furnace (typically ~900-1000°C) in an oxygen-rich environment.[8]
The resulting gases (CO₂, H₂O, N₂, and others) are passed through various traps and separation columns.
A thermal conductivity detector measures the concentration of each gas.
Data Interpretation:
The instrument software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.
Compare the experimental values to the theoretical values in the table above. The deviation for each element should be less than 0.4%.
Part 2: Orthogonal Confirmation – A Comparative Spectroscopic Guide
To achieve unambiguous confirmation, we must employ orthogonal techniques—methods that measure different physical properties of the molecule. A consensus from this suite of analyses constitutes a self-validating system.
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized compound.
Caption: A comprehensive workflow for compound confirmation.
Comparative Analysis of Techniques
The table below objectively compares what each technique reveals about our target molecule.
Technique
Information Provided
Causality & Key Insights for C₉H₁₁NO₂
Elemental Analysis
Percent composition of C, H, N.
Confirms the ratio of elements is consistent with the formula. Fails to distinguish isomers.[9]
Mass Spectrometry (MS)
Mass-to-charge (m/z) ratio.
Confirms the molecular weight (165.19). High-Resolution MS (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.[10][11]
¹H NMR Spectroscopy
Chemical environment, number, and connectivity of protons.
Crucial for isomer identification. Will show distinct signals for the -CH₂OH protons, the two -CH₂- groups in the oxazine ring, the N-H proton, and the specific splitting pattern of the three aromatic protons, confirming the 5-yl substitution.
¹³C NMR Spectroscopy
Chemical environment and number of unique carbon atoms.
Confirms the presence of 9 distinct carbon atoms, with characteristic shifts for the aromatic carbons, the two aliphatic carbons in the ring, and the methanol carbon.[1]
IR Spectroscopy
Presence of specific functional groups.
Identifies key vibrational frequencies: a broad O-H stretch (~3300 cm⁻¹) for the alcohol, an N-H stretch (~3400 cm⁻¹), C-O-C ether stretches (~1200 cm⁻¹), and aromatic C-H/C=C bands.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve a small amount (<1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
Analysis: Infuse the sample solution directly into an ESI-TOF or Orbitrap mass spectrometer.
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: The measured m/z for [C₉H₁₁NO₂ + H]⁺ should be 166.0863. The experimental mass should be within 5 ppm of this theoretical value to confidently assign the molecular formula.
The Self-Validating Logic
The power of this multi-technique approach lies in its creation of a closed logical loop, a self-validating system.
Caption: The logic of a self-validating analytical system.
If the elemental analysis matches C₉H₁₁NO₂, the HRMS confirms this exact formula, AND the NMR spectrum shows the unique signature of the 5-yl isomer, the structural assignment is secure. A failure in any one of these ruins the consensus and indicates either an impure sample or an incorrect structural assignment, triggering further investigation.
Conclusion
While elemental analysis remains a valuable tool for assessing the elemental composition and purity of novel compounds like (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol, it is fundamentally incapable of providing unambiguous structural proof on its own. Its data is permissive, not definitive. A robust and trustworthy confirmation relies on a carefully selected suite of orthogonal analytical techniques. By integrating the quantitative foundation of elemental analysis with the high-fidelity structural insights from mass spectrometry and NMR, and the functional group verification from IR spectroscopy, researchers can construct a self-validating workflow. This integrated approach ensures the scientific integrity of the data and provides the authoritative grounding required for publication and further development in any scientific endeavor.
References
Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link not directly available, but accessible through academic search engines].
PubChem. Phenylalanine. National Center for Biotechnology Information. [Link]
MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. [Link]
Fernández, G. Elemental Analysis. Organic Chemistry. [Link]
Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]
De Gruyter. (2025). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. [Link]
ResearchGate. Elemental analysis data for benzoxazine monomers. [Link]
Kotha, S., et al. SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]
Aurigene Pharmaceutical Services. (2020). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1][10]oxazin-2-yl)methanol derivatives in water. [Link]
YIC. Elemental Analysis Of Organic Compounds With The Use Of. [Link]
ResearchGate. (2026). An International Study Evaluating Elemental Analysis. [Link]
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MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. [Link]
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ResearchGate. Theoretical analysis of nucleosynthetic chemical elements and excitation gravity studies. [Link]
National Center for Biotechnology Information. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]
ResearchGate. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]
Personal protective equipment for handling (3,4-dihydro-2H-1,4-benzoxazin-5-yl)methanol
Executive Summary & Risk Profile Compound Class: Benzoxazine derivative / Functionalized Benzyl Alcohol. CAS Number: Specific CAS not widely indexed; treat as Novel Research Chemical.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Profile
Compound Class: Benzoxazine derivative / Functionalized Benzyl Alcohol.
CAS Number: Specific CAS not widely indexed; treat as Novel Research Chemical.
Physical State: Typically a solid (off-white to pale yellow powder) at room temperature.
This guide provides a conservative safety protocol based on Structure-Activity Relationship (SAR) analysis. As a derivative containing both a secondary amine (benzoxazine ring) and a primary alcohol (hydroxymethyl group), this compound exhibits amphiphilic properties that facilitate biological membrane penetration. Treat as a potential sensitizer and irritant.
Physical abrasion (dust) and chemical saponification of mucous membranes.
STOT - SE
H335
May cause respiratory irritation
Fine particulate inhalation triggers mucosal inflammation in the upper respiratory tract.
Acute Toxicity
H302
Harmful if swallowed
(Precautionary) Nitrogen-containing heterocycles often exhibit biological activity/toxicity.
The Defensive Layer: Personal Protective Equipment (PPE)
Do not rely on generic "lab safety" rules. Use this targeted defense matrix.
Hand Protection Logic
The presence of the hydroxymethyl group increases polarity, while the benzoxazine ring adds lipophilicity. This duality means the compound can permeate standard latex rapidly.
Why? Excellent resistance to solid particulates and brief solvent exposure.
Secondary Layer (Solution Handling):Double-gloving or Laminate (Silver Shield) under Nitrile.
Why? If dissolved in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM), the solvent acts as a carrier, dragging the solute through the glove.
Respiratory Protection[1][2][3][4][5][6][7]
Solid Handling: Use a Class II Biological Safety Cabinet or Chemical Fume Hood .
Outside Hood (Emergency): N95 (minimum) or P100 particulate respirator.
Eye & Body[1][2][4][6][8][9]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.
Body: Tyvek® lab coat or standard cotton coat with chemically resistant apron.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)
Static electricity can disperse this powder, creating an inhalation hazard.
Engineering Control: Operate strictly within a certified fume hood.
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.
Transfer:
Place the receiving vessel (flask) inside the balance enclosure if possible.
If not, cover the weighing boat immediately after massing.
Technique: Use the "tap and settle" method. Do not dump; allow powder to slide to minimize aerosolization.
Phase 2: Solubilization & Reaction
The choice of solvent dictates the systemic risk.
Solubility Profile: Soluble in DMSO, Methanol, DCM, Ethyl Acetate.
Protocol:
Add solvent slowly down the side of the vessel to wash residual powder into the bulk liquid.
Vortex/Sonication: Perform only in a closed vessel.
Heating: If reflux is required, ensure the condenser is active before heating. The benzyl alcohol moiety can oxidize to the aldehyde (potentially more toxic) if overheated in air.
Phase 3: Cleanup & Decontamination
Surface Decon: Wipe balance and hood surface with a 10% soap/water solution , followed by 70% Ethanol .
Note: Avoid using pure organic solvents (acetone) initially, as they may spread the contaminant rather than lifting it.
Waste Stream: Segregate as Non-Halogenated Organic Waste (unless chlorinated solvents were used).